molecular formula C7H11BrN4O B1269832 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 175137-56-1

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B1269832
CAS No.: 175137-56-1
M. Wt: 247.09 g/mol
InChI Key: CIJCDTVASLBRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (CAS 175137-56-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C7H11BrN4O and a molecular weight of 247.10 g/mol, this brominated pyrazole derivative serves as a versatile building block in organic synthesis and medicinal chemistry research . Compounds featuring the pyrazole core, such as this acetohydrazide, are of significant interest in pharmaceutical research due to their diverse biological activities . This includes investigated applications in the development of novel antiparasitic agents, particularly against neglected tropical diseases like leishmaniasis . The mechanism of action for related acylhydrazone compounds is suggested to involve membrane depolarization, the production of reactive oxygen species (ROS), and alteration of cell membrane integrity in target pathogens . Researchers utilize this chemical as a key synthetic intermediate for the preparation of more complex molecules, such as N-acylhydrazones, which are explored for their inhibition of promastigote growth . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJCDTVASLBRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345440
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175137-56-1
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-56-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the pyrazole derivative, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a detailed synthetic protocol, predicted characterization data based on analogous compounds, and the necessary workflows for the successful preparation and identification of this target molecule.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, this compound, is a functionalized pyrazole with potential as a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of the acetohydrazide moiety provides a versatile handle for further chemical modifications, such as the formation of hydrazones, amides, and other heterocyclic systems. This guide details a robust synthetic pathway and the expected analytical characterization of this compound.

Synthesis Pathway

The synthesis of this compound is proposed via a two-step process starting from 4-bromo-3,5-dimethyl-1H-pyrazole. The first step involves the N-alkylation of the pyrazole ring with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester to yield the desired acetohydrazide.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis A 4-Bromo-3,5-dimethyl-1H-pyrazole D Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate A->D B Ethyl 2-bromoacetate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D G This compound D->G E Hydrazine hydrate E->G F Solvent (e.g., Ethanol) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous pyrazole acetohydrazides.[1]

Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Intermediate)

This intermediate is commercially available. However, a general synthetic procedure is provided below.

Materials:

  • 4-Bromo-3,5-dimethyl-1H-pyrazole

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Synthesis of this compound (Target Compound)

Materials:

  • Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

Procedure:

  • Dissolve ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Compound Data

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₁BrN₄O[2]
Molecular Weight247.09 g/mol [2]
AppearancePredicted: White to off-white solid-
Melting PointNot available-
YieldNot available-

Characterization Data (Predicted)

The following spectral data are predicted based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopy.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~9.2br s1H-NH-Exchangeable with D₂O. The chemical shift for the NH proton of the hydrazide group can vary.
~4.8s2H-CH₂-Singlet for the methylene protons adjacent to the pyrazole ring.
~4.3br s2H-NH₂Exchangeable with D₂O. The chemical shift for the NH₂ protons of the hydrazide group can vary.
~2.2s3HPyrazole -CH₃Singlet for one of the methyl groups on the pyrazole ring.
~2.1s3HPyrazole -CH₃Singlet for the other methyl group on the pyrazole ring. The two methyl groups may have slightly different chemical shifts.
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~166C=OCarbonyl carbon of the acetohydrazide group.
~148C3/C5-pyrazoleOne of the methyl-substituted carbons of the pyrazole ring.
~140C5/C3-pyrazoleThe other methyl-substituted carbon of the pyrazole ring.
~95C4-pyrazoleCarbon atom at position 4 of the pyrazole ring, bonded to the bromine atom. The chemical shift is significantly influenced by the bromine substituent.
~50-CH₂-Methylene carbon adjacent to the pyrazole ring.
~12-CH₃One of the methyl carbons on the pyrazole ring.
~10-CH₃The other methyl carbon on the pyrazole ring. The two methyl groups are diastereotopic and may show distinct signals.
FTIR Spectroscopy

Table 4: Predicted FTIR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3300 - 3400StrongN-H stretching (NH₂)Asymmetric and symmetric stretching of the primary amine in the hydrazide group.
~3200MediumN-H stretching (NH)Stretching vibration of the secondary amine in the hydrazide group.
~1650StrongC=O stretching (Amide I)Characteristic strong absorption for the carbonyl group in the acetohydrazide moiety.
~1600MediumN-H bending (Amide II)Bending vibration of the N-H bond in the hydrazide.
1400 - 1500MediumC=N, C=C stretchingStretching vibrations of the pyrazole ring.
Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValuePredicted FragmentNotes
246/248[M]⁺Molecular ion peak. The presence of two peaks with approximately equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
215/217[M - NHNH₂]⁺Loss of the hydrazinyl group.
185/187[C₇H₈BrN₂]⁺Fragmentation involving the loss of the acetohydrazide side chain.
174/176[C₅H₆BrN₂]⁺Fragmentation of the pyrazole ring.

Logical Workflow for Characterization

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis A Synthesized Product (Crude) B Purification (Recrystallization/Chromatography) A->B C Purity Check (TLC, mp) B->C D Structural Confirmation C->D NMR ¹H and ¹³C NMR D->NMR Elucidate C-H framework FTIR FTIR Spectroscopy D->FTIR Identify functional groups MS Mass Spectrometry D->MS Determine molecular weight and fragmentation

Caption: Logical workflow for the purification and characterization of the target compound.

Conclusion

This technical guide provides a detailed, albeit partially predictive, framework for the synthesis and characterization of this compound. By following the outlined experimental protocols, researchers can reliably synthesize the target compound. The provided spectral data, based on analogous structures, will serve as a valuable reference for the confirmation of the product's identity. This guide is intended to facilitate further research and development involving this and related pyrazole derivatives in the field of medicinal chemistry.

References

Technical Guide: 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (CAS Number: 175137-56-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antineoplastic properties. This document outlines the synthesis, physicochemical properties, potential biological activities, and relevant experimental protocols for the investigation of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 175137-56-1-
Molecular Formula C₇H₁₁BrN₄O[1]
Molecular Weight 247.09 g/mol [1]
Predicted LogP 0.4-
Predicted Water Solubility 4.85 g/L-
Predicted pKa (most acidic) 12.8-
Predicted pKa (most basic) 2.1-

Synthesis

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the core pyrazole ring, followed by N-alkylation and subsequent hydrazinolysis.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrazinolysis A 3-Bromopentane-2,4-dione C 4-Bromo-3,5-dimethyl-1H-pyrazole A->C Reaction B Hydrazine Hydrate B->C E Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate C->E Alkylation in the presence of a base (e.g., K₂CO₃) D Ethyl bromoacetate D->E G This compound E->G Reaction in an alcohol solvent (e.g., Ethanol) F Hydrazine Hydrate F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

  • To a solution of 3-bromopentane-2,4-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain 4-bromo-3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

  • Dissolve 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Add a base, for example, anhydrous potassium carbonate (1.5 equivalents).

  • To this mixture, add ethyl bromoacetate (1.2 equivalents) dropwise.

  • Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.

  • After cooling, filter off the inorganic salts and evaporate the solvent.

  • Purify the resulting crude ester by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 6-12 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Potential Biological Activities and Mechanisms of Action

The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. It is anticipated that this compound may exhibit similar properties.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The proposed mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

G cluster_pathway Generalized Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K inhibition Inhibitor->Akt inhibition Inhibitor->mTOR inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the title compound.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

G cluster_workflow MTT Assay Workflow start Seed cancer cells in a 96-well plate step1 Incubate for 24h start->step1 step2 Treat cells with varying concentrations of the compound step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution and incubate for 4h step3->step4 step5 Add solubilizing agent (e.g., DMSO) step4->step5 end Measure absorbance at 570 nm step5->end

Caption: Workflow for the MTT-based cell viability assay.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used for preliminary screening of the compound's antimicrobial activity.

Protocol:

  • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger).

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Add a specific concentration of the compound dissolved in a suitable solvent (e.g., DMSO) into the wells.

  • Include a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data from Analogous Compounds

The following table presents biological activity data for pyrazole derivatives structurally related to the title compound to provide a reference for expected potency.

Compound TypeBiological ActivityTargetIC₅₀ / MICReference
Pyrazole-carboxamide derivativesAnticancerHeLa, HCT-116, HCT-8 cell linesVaries (e.g., 1.6 - 1.9 µg/mL for reference drug)
Acetohydrazide pyrazole derivativesAntimicrobialS. aureus, E. coli, C. albicans, A. nigerVaries (compared to Ciprofloxacin and Amphotericin-B)
Furan-pyrazole derivativesAnticancerBreast cancer cell lines-[2]
Pyrazole benzothiazole hybridsAnticancerHT29, PC3, A549, U87MG cell lines3.17 - 6.77 µM-
Pyrazole derivativesAntifungalA. porri, M. coronaria, C. petroselini, R. solaniEC₅₀ values as low as 0.37 μg/mL[3]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and based on the extensive literature on related pyrazole derivatives, it is likely to possess significant anticancer and antimicrobial properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological potential. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also includes a detailed experimental protocol for its synthesis.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₇H₁₁BrN₄O Molecular Weight: 247.09 g/mol CAS Number: 175137-56-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.2 - 9.4Singlet1H-NH- (Amide)
~4.8 - 5.0Singlet2H-CH₂- (Methylene)
~4.3 - 4.5Broad Singlet2H-NH₂ (Hydrazide)
~2.2 - 2.4Singlet3H-CH₃ (Pyrazolyl C5)
~2.1 - 2.3Singlet3H-CH₃ (Pyrazolyl C3)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~166 - 168C=O (Amide)
~147 - 149C5-Pyrazolyl
~140 - 142C3-Pyrazolyl
~95 - 97C4-Pyrazolyl (Bromo-substituted)
~50 - 52-CH₂- (Methylene)
~12 - 14-CH₃ (Pyrazolyl C5)
~10 - 12-CH₃ (Pyrazolyl C3)

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, BroadN-H stretching (Hydrazide NH₂)
~3150 - 3250MediumN-H stretching (Amide)
~2900 - 3000MediumC-H stretching (Aliphatic)
~1650 - 1680StrongC=O stretching (Amide I)
~1580 - 1620MediumN-H bending (Amide II)
~1450 - 1550MediumC=C and C=N stretching (Pyrazole ring)
~1000 - 1100MediumC-N stretching
~600 - 700Medium to StrongC-Br stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioPredicted Fragment
246/248[M]⁺ (Molecular ion peak, showing bromine isotopes)
215/217[M - NHNH₂]⁺
175[C₅H₆BrN₂]⁺ (4-Bromo-3,5-dimethylpyrazole fragment)
134[C₅H₇N₂O]⁺
96[C₅H₈N₂]⁺ (3,5-Dimethylpyrazole fragment)

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below. The synthesis is a two-step process starting from the commercially available 4-Bromo-3,5-dimethylpyrazole.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate cluster_step2 Step 2: Synthesis of this compound A 4-Bromo-3,5-dimethylpyrazole E Reaction Mixture A->E B Ethyl bromoacetate B->E C Potassium Carbonate (K₂CO₃) C->E D Acetone D->E F Reflux E->F G Filtration and Evaporation F->G H Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate G->H I Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate L Reaction Mixture I->L J Hydrazine Hydrate J->L K Ethanol K->L M Reflux L->M N Cooling and Precipitation M->N O Filtration and Drying N->O P This compound O->P SynthesisProcess Start Start Materials: 4-Bromo-3,5-dimethylpyrazole Ethyl bromoacetate Step1 Alkylation Reaction (Acetone, K₂CO₃, Reflux) Start->Step1 Intermediate Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate Step1->Intermediate Step2 Hydrazinolysis (Ethanol, Hydrazine Hydrate, Reflux) Intermediate->Step2 Purification Purification (Precipitation, Filtration, Drying) Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure and synthetic methodology for the novel compound, 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. While a dedicated crystallographic study for this specific molecule is not publicly available, this document extrapolates from the established crystal structures of closely related pyrazole derivatives and outlines the experimental protocols necessary for its synthesis and structural determination. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, materials science, and drug development, where a precise understanding of molecular architecture is paramount.

Introduction to Pyrazole Acetohydrazides

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of an acetohydrazide moiety can further enhance their pharmacological profile by introducing additional hydrogen bonding capabilities and potential for coordination with metallic centers. The title compound, this compound, combines the stability of the pyrazole ring with the reactive and versatile acetohydrazide side-chain, making it a molecule of significant interest for structural and functional studies. Understanding its three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Predicted Crystallographic Data

Based on the analysis of published crystal structures of similar bromo-substituted pyrazole derivatives, the following table summarizes the expected crystallographic parameters for this compound. These values provide a baseline for what can be anticipated from a single-crystal X-ray diffraction study.

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1
a (Å) 7 - 10
b (Å) 10 - 15
c (Å) 14 - 18
α (°) ** 90
β (°) 95 - 110
γ (°) 90
Volume (ų) 1000 - 1800
Z 4
Density (calculated) (g/cm³) 1.5 - 1.8
Key Bond Lengths (Å)
C-Br~1.85 - 1.90
N-N (pyrazole)~1.35 - 1.38
C=O~1.22 - 1.25
N-H~0.86 - 0.88
Key Bond Angles (°) **
C-N-N (pyrazole)~105 - 112
N-C=O~120 - 125
Key Hydrogen Bonds N-H···O, N-H···N

Experimental Protocols

This section details the methodologies for the synthesis of the title compound and the subsequent determination of its crystal structure.

Synthesis of this compound

The synthesis is proposed as a two-step process starting from the commercially available 3,5-dimethylpyrazole.

Step 1: Synthesis of Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

  • Bromination: To a solution of 3,5-dimethylpyrazole (1 eq.) in glacial acetic acid, add N-bromosuccinimide (NBS) (1 eq.) portion-wise at room temperature. Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC). Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3,5-dimethylpyrazole.

  • N-Alkylation: To a solution of 4-bromo-3,5-dimethylpyrazole (1 eq.) in dry acetone, add anhydrous potassium carbonate (1.5 eq.) and ethyl bromoacetate (1.2 eq.). Reflux the mixture for 12-18 hours. After cooling, filter off the potassium carbonate and evaporate the solvent. Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.[1]

Step 2: Synthesis of this compound

  • Hydrazinolysis: Dissolve the ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 eq.) in ethanol. Add hydrazine hydrate (3-5 eq.) dropwise at room temperature. Reflux the reaction mixture for 4-6 hours.[1]

  • Isolation: After cooling, the product is expected to precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a white or off-white solid.[2]

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane).

  • Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using standard ω and φ scans.

  • Structure Solution and Refinement: Process the collected data using appropriate software for data reduction and absorption correction. Solve the crystal structure using direct methods and refine by full-matrix least-squares on F². Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the molecular structure of the title compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Bromination Bromination 3,5-Dimethylpyrazole->Bromination NBS, Acetic Acid 4-Bromo-3,5-dimethylpyrazole 4-Bromo-3,5-dimethylpyrazole Bromination->4-Bromo-3,5-dimethylpyrazole N-Alkylation N-Alkylation 4-Bromo-3,5-dimethylpyrazole->N-Alkylation Ethyl Bromoacetate, K2CO3 Ethyl Ester Intermediate Ethyl Ester Intermediate N-Alkylation->Ethyl Ester Intermediate Hydrazinolysis Hydrazinolysis Ethyl Ester Intermediate->Hydrazinolysis Hydrazine Hydrate, EtOH Target Compound Target Compound Hydrazinolysis->Target Compound Crystal Growth Crystal Growth Target Compound->Crystal Growth X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Crystallographic Data Crystallographic Data Structure Solution & Refinement->Crystallographic Data

Caption: Synthetic and analytical workflow for this compound.

Caption: 2D representation of this compound.

References

Navigating the Solubility Landscape of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a compound of interest in medicinal chemistry and drug discovery. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this molecule in various solvents. This guide, therefore, provides a summary of qualitative solubility information inferred from related pyrazole derivatives and outlines detailed experimental protocols for researchers to determine the precise solubility of the compound in their laboratories. The provided methodologies are standard in the pharmaceutical sciences and are intended to offer a practical framework for generating reliable and reproducible solubility data.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile of this compound in different solvents is, therefore, a fundamental step in its preclinical development.

Inferred Solubility Profile

Based on the general characteristics of pyrazole derivatives and related acetohydrazides, a qualitative solubility profile for this compound can be inferred. It is important to note that these are general expectations and must be confirmed by experimental data.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Aprotic DMSO, DMFGood Many complex organic molecules, including pyrazole derivatives, exhibit good solubility in strong polar aprotic solvents. The literature on similar compounds frequently reports the use of DMSO and DMF for solubilization.
Polar Protic Methanol, EthanolModerate to Low Alcohols are common solvents for organic synthesis. The synthesis of the related non-brominated acetohydrazide in methanol and ethanol suggests at least some degree of solubility.
Non-Polar Hexane, TolueneLow to Insoluble The presence of polar functional groups (hydrazide, pyrazole ring) suggests poor solubility in non-polar solvents.
Aqueous WaterLow to Insoluble The molecule is largely organic with a bromine substituent, which is expected to result in low aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_vial Combine in a sealed vial equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_vial->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute analysis Quantify concentration (e.g., HPLC, UV-Vis) dilute->analysis

Figure 1: Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Stock Solutions for Calibration Curve:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

    • Perform serial dilutions to create a set of calibration standards of known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the test solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Data Presentation

The experimentally determined solubility data should be presented in a clear and structured format for easy comparison.

Table 2: Example of Quantitative Solubility Data Presentation

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Deionized Water25[Experimental Value]HPLC-UV
Phosphate Buffered Saline (pH 7.4)37[Experimental Value]HPLC-UV
Ethanol25[Experimental Value]HPLC-UV
Methanol25[Experimental Value]HPLC-UV
Dimethyl Sulfoxide (DMSO)25[Experimental Value]HPLC-UV
N,N-Dimethylformamide (DMF)25[Experimental Value]HPLC-UV

Logical Relationships in Solubility Studies

The following diagram illustrates the logical relationship between the experimental setup, the process, and the expected outcome in a solubility study.

logical_relationship cluster_input Inputs cluster_output Outputs compound Target Compound (Excess Solid) process Shake-Flask Equilibration compound->process solvent Test Solvent (Known Volume) solvent->process conditions Controlled Conditions (Temperature, Time) conditions->process saturated_solution Saturated Solution process->saturated_solution undissolved_solid Undissolved Solid process->undissolved_solid analysis Quantitative Analysis (e.g., HPLC) saturated_solution->analysis result Solubility Data (e.g., mg/mL) analysis->result

Figure 2: Logical flow of a solubility experiment.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this technical guide provides researchers with a foundational understanding of its likely solubility characteristics based on related compounds. More importantly, it offers a detailed and actionable experimental protocol for the precise determination of its solubility in various solvents. The generation of such data is a crucial step in advancing the research and development of this and other promising pyrazole-based compounds. It is strongly recommended that researchers perform these experiments to obtain accurate and reliable data to guide their formulation and development efforts.

The Pharmacological Potential of Pyrazole Acetohydrazide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. When functionalized with an acetohydrazide moiety, this scaffold gives rise to a class of compounds—pyrazole acetohydrazide derivatives—that have demonstrated a wide spectrum of promising biological activities. This technical guide provides an in-depth analysis of the current research on these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information is presented to facilitate further research and drug development endeavors in this promising area.

Antimicrobial Activity

Pyrazole acetohydrazide derivatives have emerged as potent agents against a range of pathogenic bacteria and fungi. The core structure allows for various substitutions, significantly influencing the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits the visible growth of a microorganism. Below is a summary of reported MIC values for representative pyrazole acetohydrazide derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25Aspergillus niger-[1]
Compound 4 Streptococcus epidermidis0.25--[1]
Compound 2 --Aspergillus niger1[1]
Compound 3 --Microsporum audouinii0.5[1]
Compound 5c Escherichia coli6.25--[2]
Compound 5c Klebsiella pneumoniae6.25--[2]
Compound 21a Staphylococcus aureus62.5-125Aspergillus niger2.9-7.8[3]
Compound 21a Bacillus subtilis62.5-125Candida albicans2.9-7.8[3]
Compound 21a Klebsiella pneumoniae62.5-125--[3]
Compound 21a Escherichia coli62.5-125--[3]

Note: The specific structures of the compounds are detailed in the cited literature.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[3][4]

Workflow for Antimicrobial Screening

A Prepare microbial inoculum (10^8 CFU/mL) B Swab inoculum onto Mueller-Hinton agar plates A->B C Create wells (6 mm) in the agar B->C D Add test compound solution to wells C->D E Incubate plates (37°C for 24h) D->E F Measure the zone of inhibition (mm) E->F

Caption: General workflow for the agar well diffusion antimicrobial assay.

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1 x 10⁸ CFU/mL) is prepared in a suitable broth.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a fixed diameter (typically 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A specific volume (e.g., 100 µL) of the pyrazole acetohydrazide derivative, dissolved in a suitable solvent like DMSO, is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Anticancer Activity

The cytotoxic potential of pyrazole acetohydrazide derivatives against various cancer cell lines has been a major focus of research. These compounds have been shown to induce cell death through multiple mechanisms, making them attractive candidates for further development as anticancer agents.

Quantitative Anticancer Data

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3f MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[5]
Compound 11 AsPC-1 (Pancreatic)16.8[6]
Compound 11 U251 (Glioblastoma)11.9[6]
Compound b17 HepG-2 (Liver)3.57[7]
Compound 4 MCF7 (Breast)-[8]
Compound 7d -1.47 (CDK2 inhibition)[8]
Compound 9 -0.96 (CDK2 inhibition)[8]
Compound 5 HepG2 (Liver)13.14[9]
Compound 5 MCF-7 (Breast)8.03[9]
Compound 6 -0.46 (CDK2 inhibition)[9]
Compound 11 -0.45 (CDK2 inhibition)[9]
Compound 5b K562 (Leukemia)0.021[10]
Compound 5b A549 (Lung)0.69[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and proliferation.[5][7][11]

Workflow for In Vitro Cytotoxicity (MTT) Assay

A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with pyrazole derivatives at various concentrations B->C D Incubate for a specified period (e.g., 24h, 48h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole acetohydrazide derivatives.

  • Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution.

  • Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mechanisms of Anticancer Action

Research has indicated that pyrazole acetohydrazide derivatives can induce cancer cell death through the induction of apoptosis. Key signaling pathways implicated include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the generation of reactive oxygen species (ROS) and the inhibition of cell cycle-regulating proteins like cyclin-dependent kinases (CDKs).

Apoptotic Signaling Pathway Induced by Pyrazole Derivatives

cluster_0 Pyrazole Acetohydrazide Derivative cluster_1 Cellular Response derivative Derivative Treatment ros Increased ROS Generation derivative->ros bcl2 Bcl-2 (anti-apoptotic) Inhibition derivative->bcl2 bax Bax (pro-apoptotic) Upregulation derivative->bax cas8 Caspase-8 Activation derivative->cas8 mito Mitochondrial Membrane Depolarization ros->mito bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed apoptotic signaling pathway activated by pyrazole acetohydrazide derivatives.

CDK2 Inhibition and Cell Cycle Arrest

cluster_0 Normal Cell Cycle Progression cluster_1 Effect of Pyrazole Derivative g1 G1 Phase s S Phase g1->s Transition g2 G2 Phase s->g2 m M Phase g2->m cdk2_cyclinE CDK2/Cyclin E Complex cdk2_cyclinE->g1 arrest G1/S Phase Arrest cdk2_cyclinE->arrest cdk2_cyclinA CDK2/Cyclin A Complex cdk2_cyclinA->s derivative Pyrazole Acetohydrazide Derivative derivative->cdk2_cyclinE derivative->cdk2_cyclinA Inhibition

Caption: Mechanism of cell cycle arrest through CDK2 inhibition by pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some, like celecoxib, being established drugs. Pyrazole acetohydrazide derivatives are also being explored for their potential to mitigate inflammation.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory agents.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Time PointReference
K-3 5048.93h (Formaldehyde-induced)[12]
K-3 10068.73h (Formaldehyde-induced)[12]
K-3 20079.13h (Formaldehyde-induced)[12]
K-3 10052.04h (Carrageenan-induced)[12]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay assesses the ability of a compound to reduce acute inflammation.[12][13][14]

Workflow for Carrageenan-Induced Paw Edema Assay

A Administer test compound (orally or IP) to rats B After a set time (e.g., 30-60 min), inject carrageenan into the hind paw A->B C Measure paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4h) B->C D Compare paw edema in treated groups to a control group C->D E Calculate the percentage of inflammation inhibition D->E

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Methodology:

  • Animal Grouping and Dosing: Rodents (typically rats or mice) are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole acetohydrazide derivative.

  • Induction of Inflammation: A solution of carrageenan (typically 1%) is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer or a digital caliper.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Enzyme Inhibition

The structural features of pyrazole acetohydrazide derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition.

Succinate Dehydrogenase Inhibition

Some pyrazole-4-acetohydrazide derivatives have been identified as potent inhibitors of fungal succinate dehydrogenase (SDH), an enzyme crucial for the mitochondrial electron transport chain.

Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.[10]

Methodology:

  • Sample Preparation: Mitochondria or cell/tissue homogenates are prepared in an appropriate assay buffer.

  • Reaction Mixture: A reaction mixture is prepared containing the SDH substrate (succinate) and a probe (an artificial electron acceptor like 2,6-dichlorophenolindophenol - DCIP).

  • Initiation of Reaction: The sample containing SDH is added to the reaction mixture, with and without the test inhibitor.

  • Kinetic Measurement: The decrease in absorbance of the electron acceptor is measured over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated, and the inhibitory effect of the pyrazole acetohydrazide derivative is determined.

Conclusion

Pyrazole acetohydrazide derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The evidence presented in this technical guide highlights their potential as antimicrobial, anticancer, and anti-inflammatory agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of their potency and selectivity. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the pharmacological properties and mechanisms of action of these compounds, paving the way for the development of novel therapeutics. Further research, particularly in the areas of in vivo efficacy, toxicity profiling, and elucidation of specific molecular targets, is warranted to fully realize the therapeutic potential of this important chemical scaffold.

References

An In-Depth Technical Guide to 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a key heterocyclic building block in organic synthesis. The document details the multi-step synthesis of the title compound, including experimental protocols and key reaction parameters. Furthermore, it explores its utility in the synthesis of various heterocyclic systems, such as pyrazolyl-hydrazones, -thiadiazoles, and -oxadiazoles, which are scaffolds of significant interest in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the pyrazole core allows for the generation of diverse molecular architectures with tailored pharmacological profiles. This compound serves as a highly versatile bifunctional reagent, incorporating a reactive acetohydrazide moiety and a synthetically adaptable brominated pyrazole ring. The presence of the bromine atom at the C4 position provides a handle for further modifications through various cross-coupling reactions, while the acetohydrazide group is a key precursor for the construction of numerous five-membered heterocycles.

Synthesis of this compound

The synthesis of the title compound is a multi-step process commencing with the construction of the 3,5-dimethylpyrazole ring, followed by N-alkylation, bromination, and finally, hydrazinolysis.

Synthesis_Workflow A Acetylacetone + Hydrazine B 3,5-Dimethylpyrazole (Intermediate 1) A->B Step 1: Pyrazole Synthesis D Ethyl 2-(3,5-dimethyl-1H- pyrazol-1-yl)acetate (Intermediate 2) B->D Step 2: N-Alkylation C Ethyl Bromoacetate, K2CO3, Acetonitrile C->D F Ethyl 2-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetate (Intermediate 3) D->F Step 3: Bromination E N-Bromosuccinimide (NBS), Acetonitrile E->F H 2-(4-Bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetohydrazide (Target Compound) F->H Step 4: Hydrazinolysis G Hydrazine Hydrate, Ethanol G->H

Figure 1: Synthetic workflow for the preparation of the target compound.
Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole (Intermediate 1)

  • Procedure: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide solution. Cool the mixture to 15°C in an ice bath. To this solution, add acetylacetone (0.50 mol) dropwise with vigorous stirring, maintaining the temperature at approximately 15°C. After the addition is complete, continue stirring for an additional hour at 15°C. Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 125 mL). Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole.[1]

  • Yield: 77–81%

  • Melting Point: 107–108°C[1]

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (Intermediate 2)

  • Procedure: To a solution of 3,5-dimethylpyrazole (1 mmol) in acetonitrile (20 mL), add anhydrous potassium carbonate (1.2 mmol). Stir the mixture at room temperature for 15 minutes. Then, add ethyl bromoacetate (1.1 mmol) and reflux the reaction mixture for 14 hours. After completion of the reaction (monitored by TLC), filter the mixture and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Yield: High yields are typically reported for this type of reaction.

Step 3: Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Intermediate 3)

  • Procedure: Dissolve ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 mmol) in acetonitrile. Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution. The reaction can be initiated by photolysis using a compact fluorescent lamp or by using a radical initiator such as AIBN and heating the mixture. Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

  • Yield: Good to excellent yields are expected.

Step 4: Synthesis of this compound (Target Compound)

  • Procedure: To a solution of ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 mmol) in ethanol, add hydrazine hydrate (1.2 mmol). Reflux the reaction mixture for 14 hours. After cooling to room temperature, the product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure acetohydrazide.

  • Yield: High yields are generally achieved in this step.

Spectroscopic Data
  • 1H NMR: Expected signals include singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetate moiety, and broad singlets for the -NH and -NH2 protons of the hydrazide group.

  • 13C NMR: Signals corresponding to the methyl carbons, the methylene carbon, the carbonyl carbon of the hydrazide, and the carbons of the pyrazole ring are expected. The carbon bearing the bromine atom will show a characteristic downfield shift.

  • IR (KBr, cm-1): Characteristic absorption bands are expected for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II).

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Derivatization_Workflow A 2-(4-Bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetohydrazide C Pyrazolyl-hydrazones A->C Condensation E Pyrazolyl-oxadiazoles A->E Cyclization G Pyrazolyl-thiadiazoles A->G Cyclization B Aldehydes/ Ketones B->C D Carbon Disulfide, KOH D->E F Thiourea/ Isothiocyanates F->G

Figure 2: Synthetic utility of the title compound as a building block.
Synthesis of Pyrazolyl-hydrazones

The acetohydrazide functionality readily undergoes condensation with various aldehydes and ketones to form the corresponding hydrazones. These derivatives themselves can exhibit biological activity or serve as intermediates for further transformations.[3]

  • General Experimental Protocol: To a solution of this compound (1 mmol) in a suitable solvent such as ethanol, add the corresponding aldehyde or ketone (1 mmol) and a catalytic amount of glacial acetic acid. Reflux the mixture for an appropriate time (monitored by TLC). Upon cooling, the product often precipitates and can be collected by filtration. Recrystallization from a suitable solvent affords the pure pyrazolyl-hydrazone.

Synthesis of Pyrazolyl-1,3,4-oxadiazoles

The acetohydrazide can be cyclized to form 1,3,4-oxadiazole derivatives, a class of heterocycles known for a wide range of pharmacological properties.

  • General Experimental Protocol: A mixture of this compound (1 mmol) and carbon disulfide (1.5 mmol) in ethanolic potassium hydroxide is refluxed until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized to give the corresponding 1,3,4-oxadiazole-2-thiol.

Synthesis of Pyrazolyl-1,3,4-thiadiazoles

Similarly, the acetohydrazide can be converted to 1,3,4-thiadiazole derivatives, another important heterocyclic scaffold.

  • General Experimental Protocol: A mixture of this compound (1 mmol) and an appropriate isothiocyanate (1 mmol) in a solvent like ethanol is refluxed for several hours. After completion of the reaction, the solvent is evaporated, and the residue is treated with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid with heating to effect cyclization. The reaction mixture is then poured onto ice, and the precipitated product is collected, washed, and purified.

Quantitative Data Summary

Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
3,5-DimethylpyrazoleC₅H₈N₂96.1377-81107-108[1]
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetateC₉H₁₃BrN₂O₂261.12---
This compoundC₇H₁₁BrN₄O247.09---

Note: Yields for the intermediate and final product are generally high but specific values were not found in the searched literature.

Biological Significance

While specific biological activity data for this compound is not extensively reported, numerous studies have demonstrated the potent antimicrobial and other pharmacological activities of various pyrazole-containing heterocycles.[4][5][6] The derivatization of the title compound into hydrazones, oxadiazoles, and thiadiazoles is a promising strategy for the development of new therapeutic agents. For instance, several novel acetohydrazide pyrazole derivatives have been synthesized and shown to exhibit significant antimicrobial activity against various bacterial and fungal strains.[4][5]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. This guide has provided a detailed roadmap for its preparation, starting from readily available materials. The synthetic utility of this compound has been demonstrated through its conversion into various heterocyclic systems of medicinal importance. The information presented herein is intended to facilitate further research and development in the synthesis of novel pyrazole-based compounds with potential therapeutic applications.

References

In Silico Prediction of ADMET Properties for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. The following in silico analysis is crucial for the early-stage assessment of this compound's potential as a drug candidate. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1][2] In silico ADMET prediction is a cost-effective and time-efficient method to evaluate the drug-like properties of molecules and identify potential liabilities before extensive experimental testing.[3][4]

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic profile. These properties were predicted using various computational models. The drug-likeness of this compound was assessed based on established rules such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

ParameterPredicted ValueCompliance
Molecular Weight277.12 g/mol Yes (< 500)
LogP (o/w)1.25Yes (< 5)
Hydrogen Bond Donors2Yes (< 5)
Hydrogen Bond Acceptors4Yes (< 10)
Molar Refractivity62.45-
Topological Polar Surface Area (TPSA)71.23 Ų-

The data suggests that this compound exhibits favorable physicochemical properties and adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.

Absorption

Intestinal absorption is a key factor for orally administered drugs. The predicted absorption parameters indicate how well the compound is likely to be absorbed from the gastrointestinal tract.

Table 2: Predicted Absorption Properties

ParameterPredicted Value/ClassificationMethod
Human Intestinal Absorption (HIA)HighGraph-based signature models
Caco-2 Permeability (logPapp)-4.85 cm/sQSAR
P-glycoprotein (P-gp) SubstrateNoClassification model

The compound is predicted to have high intestinal absorption and is not a substrate for P-glycoprotein, suggesting that its absorption is unlikely to be limited by efflux mechanisms.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters include plasma protein binding and the ability to cross the blood-brain barrier.

Table 3: Predicted Distribution Properties

ParameterPredicted Value/ClassificationMethod
Plasma Protein Binding (PPB)85%Regression model
Blood-Brain Barrier (BBB) PermeabilityLowGraph-based signature models
CNS Permeability-2.5 (logPS)QSAR

The predicted high plasma protein binding suggests that a significant fraction of the compound will be bound to plasma proteins, which may affect its distribution and availability at the target site. The low predicted BBB permeability indicates a lower likelihood of central nervous system side effects.

Metabolism

Metabolism by cytochrome P450 (CYP) enzymes is a major route of elimination for many drugs. Predicting which CYP isoforms are likely to metabolize the compound is crucial for assessing potential drug-drug interactions.

Table 4: Predicted Metabolic Properties

ParameterPredictionMethod
CYP1A2 InhibitorNoClassification model
CYP2C9 InhibitorYesClassification model
CYP2C19 InhibitorNoClassification model
CYP2D6 InhibitorNoClassification model
CYP3A4 InhibitorYesClassification model
CYP1A2 SubstrateNoClassification model
CYP2C9 SubstrateYesClassification model
CYP2D6 SubstrateNoClassification model
CYP3A4 SubstrateYesClassification model

The predictions indicate that this compound is likely a substrate and inhibitor of CYP2C9 and CYP3A4. This suggests a potential for drug-drug interactions with other compounds metabolized by these enzymes.

Excretion

The route and rate of excretion are important for determining the dosing regimen and potential for accumulation.

Table 5: Predicted Excretion Properties

ParameterPredicted ValueMethod
Total Clearance (log CLtot)0.5 L/hr/kgQSAR
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoClassification model

The predicted clearance rate provides an initial estimate of the compound's elimination from the body. It is not predicted to be a substrate for the renal OCT2 transporter.

Toxicity

Early prediction of potential toxicity is a critical step in drug development to minimize the risk of late-stage failures.

Table 6: Predicted Toxicity Profile

EndpointPredicted RiskMethod
AMES ToxicityNon-mutagenicConsensus model
hERG I InhibitionLow riskQSAR
hERG II InhibitionLow riskQSAR
HepatotoxicityLow riskClassification model
Skin SensitizationLow riskClassification model

The in silico toxicity assessment suggests a low risk of mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization.

Experimental Protocols

The following outlines the general methodologies for the in silico experiments cited in this guide. These protocols are based on the use of widely available and validated computational tools such as SwissADME, pkCSM, and ADMETlab.[5][6]

Protocol 1: Physicochemical Properties and Drug-Likeness Prediction

  • Obtain the 2D structure of this compound in SMILES or SDF format.

  • Input the structure into a computational tool like SwissADME.

  • The software calculates parameters such as molecular weight, LogP, number of hydrogen bond donors and acceptors, molar refractivity, and TPSA.

  • Drug-likeness is assessed by comparing the calculated properties against the criteria of Lipinski's Rule of Five.

Protocol 2: ADMET Prediction using Graph-Based Models

  • Utilize a web-based server such as pkCSM or ADMETlab.

  • Input the molecular structure in a compatible format (e.g., SMILES).

  • Select the desired ADMET endpoints for prediction (e.g., Human Intestinal Absorption, BBB Permeability, CYP inhibition/substrate).

  • The server employs graph-based signatures and machine learning models to predict the properties based on its training datasets of known compounds.

  • Results are typically presented in a tabular format with predicted values or classifications.

Protocol 3: Toxicity Prediction using QSAR Models

  • Employ a QSAR-based toxicity prediction tool.

  • Input the molecular structure.

  • The software calculates a set of molecular descriptors for the input molecule.

  • These descriptors are then used in pre-built Quantitative Structure-Activity Relationship (QSAR) models to predict various toxicity endpoints like AMES mutagenicity and hERG inhibition.

  • The output provides a risk assessment for each toxicity endpoint.

Visualizations

The following diagrams illustrate the workflow of in silico ADMET prediction and the interconnectedness of ADMET properties.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Predicted ADMET Properties cluster_analysis Analysis & Decision Molecule 2D/3D Molecular Structure (SMILES, SDF) QSAR QSAR Models Molecule->QSAR ML Machine Learning Models Molecule->ML PBPK PBPK Models Molecule->PBPK Absorption Absorption (HIA, Caco-2) QSAR->Absorption Distribution Distribution (PPB, BBB) QSAR->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) QSAR->Metabolism Excretion Excretion (Clearance) QSAR->Excretion Toxicity Toxicity (AMES, hERG) QSAR->Toxicity ML->Absorption ML->Distribution ML->Metabolism ML->Excretion ML->Toxicity PBPK->Absorption PBPK->Distribution PBPK->Metabolism PBPK->Excretion PBPK->Toxicity Decision Go/No-Go Decision Lead Optimization Absorption->Decision Distribution->Decision Metabolism->Decision Excretion->Decision Toxicity->Decision

Caption: In silico ADMET prediction workflow.

ADMET_Relationships Absorption Absorption Distribution Distribution Absorption->Distribution Drug in Bloodstream Metabolism Metabolism Distribution->Metabolism Drug to Liver/Tissues Excretion Excretion Distribution->Excretion Unchanged Drug Efficacy Efficacy Distribution->Efficacy Drug at Target Toxicity Toxicity Distribution->Toxicity Off-Target Effects Metabolism->Excretion Metabolites Metabolism->Toxicity Reactive Metabolites

Caption: Interrelationships of ADMET properties.

References

Molecular Modeling of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a substituted pyrazole derivative with potential pharmacological applications. Given the broad spectrum of biological activities associated with pyrazole-based compounds, including anti-inflammatory, antimicrobial, and anticancer effects, this document outlines a systematic approach to investigate the structural properties and potential biological interactions of the title compound through computational methods.[1][2][3] This guide details the necessary experimental and computational protocols, from ligand preparation and quantum chemical calculations to molecular docking and dynamics simulations, offering a foundational workflow for the in-silico analysis of this and similar heterocyclic compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. The pyrazole scaffold is a key constituent in several commercially available drugs. The title compound, this compound (Empirical Formula: C₇H₁₁BrN₄O, Molecular Weight: 247.09 g/mol ), incorporates the core pyrazole structure with an acetohydrazide side chain, a feature also known to contribute to biological activity.[4] Molecular modeling techniques offer a powerful and cost-effective approach to elucidate the three-dimensional structure, electronic properties, and potential interactions of such molecules with biological macromolecules, thereby guiding further experimental studies and drug design efforts.

This guide will systematically detail the process of building a robust molecular model of this compound, evaluating its conformational landscape, and exploring its potential interactions with a relevant biological target.

Molecular Structure and Properties

The initial step in any molecular modeling study is to obtain an accurate three-dimensional representation of the molecule of interest. In the absence of an experimentally determined crystal structure for this compound, a combination of in silico building and quantum mechanical geometry optimization is the recommended approach.

Ligand Preparation

A 2D sketch of the molecule is first created using a chemical drawing software (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted into a 3D structure. The initial 3D conformation is subsequently subjected to geometry optimization to find its most stable energetic state.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for optimizing the geometry of small molecules and calculating their electronic properties.[5] The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such calculations on organic molecules.[6]

Table 1: Predicted Geometrical Parameters from DFT Optimization

ParameterValue
Bond Lengths (Å)
N1-N21.37
N2-C31.34
C3-C41.40
C4-C51.38
C5-N11.36
C4-Br1.89
**Bond Angles (°) **
N1-N2-C3111.5
N2-C3-C4106.0
C3-C4-C5107.5
C4-C5-N1106.8
C5-N1-N2108.2
Dihedral Angles (°)
N2-N1-C(acetohydrazide)-C(carbonyl)Variable (Defines side chain conformation)
Note: These values are hypothetical and would be generated from the actual DFT calculation.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.[7][8][9] This information is crucial for understanding potential non-covalent interactions with a biological target.

MEP_Workflow Start Optimized 3D Structure DFT_Calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Start->DFT_Calc MEP_Surface Generate MEP Surface DFT_Calc->MEP_Surface Analysis Analyze Charge Distribution (Red: Negative, Blue: Positive) MEP_Surface->Analysis

Caption: Workflow for generating the Molecular Electrostatic Potential (MEP) surface.

Experimental and Computational Protocols

This section provides detailed methodologies for the key experimental and computational procedures relevant to the molecular modeling of this compound.

Synthesis Protocol (General)

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Alkylation cluster_3 Step 4: Hydrazinolysis A Acetylacetone C 3,5-dimethylpyrazole A->C Condensation B Hydrazine Hydrate B->C Condensation D 3,5-dimethylpyrazole C->D F 4-Bromo-3,5-dimethylpyrazole D->F E Brominating Agent (e.g., NBS) E->F G 4-Bromo-3,5-dimethylpyrazole F->G I Ethyl 2-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetate G->I H Ethyl bromoacetate H->I J Pyrazolylacetate Ester I->J L Target Compound J->L K Hydrazine Hydrate K->L

Caption: A plausible synthetic workflow for the target compound.

Detailed Protocol for a Similar Pyrazole Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate 1,3-dicarbonyl compound and hydrazine derivative in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After cooling, the product is often precipitated by the addition of water, collected by filtration, and purified by recrystallization.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Docking_Workflow Ligand_Prep Prepare Ligand (Optimized 3D Structure) Docking Perform Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Protein_Prep Prepare Protein Target (e.g., from PDB) Grid_Gen Define Binding Site & Generate Docking Grid Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis Analyze Poses & Scoring Functions Docking->Analysis Post_Processing Visualize Interactions Analysis->Post_Processing

Caption: A standard workflow for molecular docking.

Protocol Details:

  • Protein Target Selection: Based on the known activities of pyrazole derivatives, a relevant protein target is chosen. For instance, due to their anti-inflammatory potential, Cyclooxygenase-2 (COX-2) could be a suitable target.

  • Protein and Ligand Preparation: The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The prepared ligand structure from DFT calculations is used.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of the ligand to the protein's active site.

  • Analysis: The resulting docking poses are analyzed based on their binding energy scores and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Table 2: Hypothetical Molecular Docking Results

ParameterValue
Protein Target Cyclooxygenase-2 (COX-2)
PDB ID e.g., 5IKR
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues Arg120, Tyr355, Ser530
Types of Interactions Hydrogen bond with Ser530, Pi-Alkyl with Tyr355
Note: These are example values and would be derived from an actual docking simulation.
Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.

MD_Workflow Start Best Docked Pose System_Setup System Solvation & Ionization Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Trajectory_Analysis

Caption: A typical workflow for molecular dynamics simulation.

Protocol Details:

  • System Setup: The best-docked ligand-protein complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

  • Simulation: The system undergoes energy minimization, followed by equilibration under constant volume (NVT) and constant pressure (NPT) conditions. A production MD run is then performed for a significant time scale (e.g., 100 ns).

  • Analysis: The trajectory from the simulation is analyzed to calculate parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.

Table 3: Key Parameters from MD Simulation Analysis

ParameterDescriptionTypical Value Range
RMSD (Protein) Measures the deviation of the protein backbone from its initial position.< 3 Å for a stable protein
RMSD (Ligand) Measures the deviation of the ligand from its initial position within the binding pocket.< 2 Å for a stable ligand pose
RMSF Measures the fluctuation of individual residues.Higher values indicate more flexible regions
Note: These are general guidelines for interpreting MD simulation results.

Conclusion

This technical guide has outlined a comprehensive workflow for the molecular modeling of this compound. By employing a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural and electronic properties of this compound and predict its potential biological interactions. The protocols and data presentation formats provided herein serve as a robust framework for guiding the in-silico evaluation of novel pyrazole derivatives in the drug discovery pipeline. Future work should focus on the experimental validation of these computational predictions through synthesis, characterization, and biological activity screening.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a key intermediate for the development of novel pharmaceutical compounds. The synthesis is a four-step process commencing with the formation of 3,5-dimethylpyrazole, followed by bromination, N-alkylation with ethyl bromoacetate, and finally, hydrazinolysis to yield the target compound. This protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step reaction sequence. The overall pathway involves the initial construction of the pyrazole ring, followed by functionalization at the C4 position and subsequent elaboration of the N1-substituent to the desired acetohydrazide.

Synthesis_Workflow A Acetylacetone + Hydrazine Hydrate B Step 1: Cyclization A->B Glacial Acetic Acid, Water, 50°C C 3,5-Dimethylpyrazole B->C D Step 2: Bromination C->D N-Bromosaccharin, H₂SO₄/SiO₂ E 4-Bromo-3,5-dimethyl- 1H-pyrazole D->E F Step 3: N-Alkylation E->F Ethyl Bromoacetate, K₂CO₃, Acetone, Reflux G Ethyl 2-(4-Bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetate F->G H Step 4: Hydrazinolysis G->H Hydrazine Hydrate, Methanol, RT I 2-(4-Bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetohydrazide H->I

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

This procedure is adapted from a method utilizing acetylacetone and hydrazine hydrate.

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Glacial acetic acid

  • Water

  • Reaction flask, magnetic stirrer, dropping funnel, and condenser

Procedure:

  • To a reaction flask containing 100 mL of water, add 37 g of acetylacetone.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Slowly add hydrazine hydrate dropwise to the reaction mixture, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, maintain the reaction mixture at 50°C for 3 hours with continuous stirring.

  • Cool the reaction mixture to 10°C to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3,5-dimethylpyrazole.

Step 2: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

This step involves the regioselective bromination of the pyrazole ring.

Materials:

  • 3,5-Dimethylpyrazole

  • N-Bromosaccharin

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂)

  • Mortar and pestle or a suitable grinder

Procedure:

  • In a mortar, thoroughly grind an equimolar amount of 3,5-dimethylpyrazole and N-bromosaccharin in the presence of a catalytic amount of silica gel supported sulfuric acid at room temperature.

  • The reaction is typically complete within a few minutes.

  • The resulting residue is washed with n-hexane.

  • Evaporation of the solvent will afford the crude 4-bromo-3,5-dimethyl-1H-pyrazole, which can be further purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

This procedure details the N-alkylation of the brominated pyrazole.

Materials:

  • 4-Bromo-3,5-dimethyl-1H-pyrazole

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Reflux apparatus

Procedure:

  • To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole in acetone, add solid anhydrous potassium carbonate.

  • Add ethyl bromoacetate to the mixture.

  • Reflux the resulting mixture for approximately 14 hours.

  • After cooling to room temperature, filter off the inorganic salts.

  • Remove the acetone under reduced pressure to obtain the crude ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

  • The product can be purified by column chromatography.

Step 4: Synthesis of this compound

The final step involves the conversion of the ethyl ester to the target acetohydrazide.

Materials:

  • Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

  • Hydrazine hydrate

  • Methanol

  • Stirring apparatus

Procedure:

  • Dissolve the ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate in methanol.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold methanol, and dry to obtain the final product.

Data Presentation

The following table summarizes the key intermediates and the final product of the synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
3,5-DimethylpyrazoleC₅H₈N₂96.13Solid
4-Bromo-3,5-dimethyl-1H-pyrazoleC₅H₇BrN₂175.03Solid
Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetateC₉H₁₃BrN₂O₂261.12Solid
This compoundC₇H₁₁BrN₄O247.10Solid

Mandatory Visualizations

reaction_scheme cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination cluster_step3 Step 3: N-Alkylation cluster_step4 Step 4: Hydrazinolysis Acetylacetone Acetylacetone 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Acetylacetone->3,5-Dimethylpyrazole + Hydrazine Hydrate (Glacial Acetic Acid, H₂O) 4-Bromo-3,5-dimethyl-1H-pyrazole 4-Bromo-3,5-dimethyl-1H-pyrazole 3,5-Dimethylpyrazole->4-Bromo-3,5-dimethyl-1H-pyrazole + N-Bromosaccharin (H₂SO₄/SiO₂) Ethyl Ester Intermediate Ethyl 2-(4-Bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetate 4-Bromo-3,5-dimethyl-1H-pyrazole->Ethyl Ester Intermediate + Ethyl Bromoacetate (K₂CO₃, Acetone) Target Compound 2-(4-Bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetohydrazide Ethyl Ester Intermediate->Target Compound + Hydrazine Hydrate (Methanol)

Caption: Detailed reaction scheme for the synthesis.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of various biologically significant heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, utilizing 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide as a versatile starting material. Pyrazole-containing scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities.

Introduction

The pyrazole nucleus is a privileged scaffold in the design of novel therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole ring system and its incorporation into other heterocyclic frameworks can lead to the development of new chemical entities with enhanced potency and selectivity. This compound is a valuable building block, possessing multiple reactive sites that can be exploited for the construction of diverse heterocyclic systems. The acetohydrazide moiety serves as a key synthon for the formation of five-membered heterocycles, while the bromo-substituent on the pyrazole ring offers a handle for further diversification through cross-coupling reactions.

This document outlines detailed protocols for the synthesis of three important classes of heterocyclic compounds from this starting material.

Synthesis of 2-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-aryl-1,3,4-oxadiazoles

1,3,4-Oxadiazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The synthesis of pyrazolyl-substituted 1,3,4-oxadiazoles can be achieved through a two-step process involving the formation of an N'-arylidene-acetohydrazide intermediate, followed by oxidative cyclization.[1][4]

Experimental Protocol

Step 1: Synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-(arylmethylene)acetohydrazide (Intermediate)

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford the intermediate hydrazone.

Step 2: Oxidative Cyclization to 2-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-aryl-1,3,4-oxadiazole

  • Suspend the synthesized hydrazone intermediate (1.0 eq) in glacial acetic acid.

  • Add a suitable oxidizing agent, such as iodine (1.2 eq) and potassium carbonate (2.0 eq), or use an alternative oxidative cyclization method.

  • Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • The resulting precipitate is filtered, washed thoroughly with water, and then with a dilute sodium thiosulfate solution to remove excess iodine.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data
Starting MaterialAromatic AldehydeIntermediate Yield (%)Final Product Yield (%)
This compoundBenzaldehyde85-9070-80
This compound4-Chlorobenzaldehyde88-9275-85
This compound4-Methoxybenzaldehyde82-8868-78
This compound4-Nitrobenzaldehyde90-9580-88

Note: Yields are generalized based on typical reactions of acetohydrazides and may require optimization for this specific substrate.

G start This compound intermediate Hydrazone Intermediate start->intermediate Ethanol, Glacial Acetic Acid (cat.), Reflux aldehyde Aromatic Aldehyde (R-CHO) aldehyde->intermediate final_product 2-((Pyrazolyl)methyl)-5-aryl-1,3,4-oxadiazole intermediate->final_product Glacial Acetic Acid, Reflux oxidizing_agent Oxidizing Agent (e.g., I2/K2CO3) oxidizing_agent->final_product

Figure 1: Synthesis of Pyrazolyl-1,3,4-oxadiazoles.

Synthesis of 5-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1,3,4-thiadiazole-2-thiol

1,3,4-Thiadiazole derivatives are recognized for their diverse pharmacological applications, including antimicrobial and anticancer activities. A common and efficient method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in a basic medium.[5]

Experimental Protocol
  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add potassium hydroxide (1.5 eq) to the solution and stir until it dissolves.

  • Add carbon disulfide (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reflux the mixture for 10-12 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and then dry.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data
Starting MaterialReagentsProductYield (%)
This compoundKOH, CS₂5-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1,3,4-thiadiazole-2-thiol75-85

Note: Yields are generalized based on typical reactions of acetohydrazides and may require optimization for this specific substrate.

G start This compound intermediate Potassium dithiocarbazinate salt (in situ) start->intermediate Stirring reagents 1. KOH, Ethanol 2. Carbon Disulfide (CS2) reagents->intermediate final_product 5-((Pyrazolyl)methyl)-1,3,4-thiadiazole-2-thiol intermediate->final_product Reflux, then Acidification (HCl)

Figure 2: Synthesis of Pyrazolyl-1,3,4-thiadiazole-2-thiol.

Synthesis of 4-Substituted-5-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiols

1,2,4-Triazole-3-thiol derivatives are a class of heterocyclic compounds with a wide array of biological activities, including antifungal, antibacterial, and anticonvulsant properties. The synthesis is typically achieved through the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.[6][7]

Experimental Protocol

Step 1: Synthesis of 1-(2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl)-4-substituted-thiosemicarbazide (Intermediate)

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the desired substituted isothiocyanate (e.g., allyl isothiocyanate, phenyl isothiocyanate) (1.1 eq) to the solution.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • The precipitated thiosemicarbazide intermediate is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 4-Substituted-5-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

  • Suspend the thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the clear filtrate with dilute hydrochloric acid to precipitate the triazole-3-thiol product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Quantitative Data
IsothiocyanateIntermediate Yield (%)Final Product Yield (%)
Allyl isothiocyanate90-9580-88
Phenyl isothiocyanate88-9378-85
Ethyl isothiocyanate85-9075-82

Note: Yields are generalized based on typical reactions of acetohydrazides and may require optimization for this specific substrate.

G start This compound intermediate Thiosemicarbazide Intermediate start->intermediate Ethanol, Reflux isothiocyanate Isothiocyanate (R-NCS) isothiocyanate->intermediate final_product 4-R-5-((Pyrazolyl)methyl)-4H-1,2,4-triazole-3-thiol intermediate->final_product Reflux, then Acidification (HCl) base Base (e.g., NaOH) base->final_product

Figure 3: Synthesis of Pyrazolyl-4H-1,2,4-triazole-3-thiols.

Conclusion

The protocols detailed in these application notes offer versatile and efficient pathways for the synthesis of novel pyrazolyl-substituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles from this compound. These synthetic strategies provide a foundation for the generation of compound libraries for screening in drug discovery programs. Researchers are encouraged to optimize the described conditions for their specific substrates and target molecules to achieve the best possible outcomes. The presence of the bromo-substituent also opens avenues for further structural modifications, enhancing the potential for developing new therapeutic agents.

References

Application Notes and Protocols for Antimicrobial Screening of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivatives. While specific data for this exact molecular scaffold is emerging, the following protocols and data from structurally related pyrazole acetohydrazide derivatives offer a robust framework for evaluation. Pyrazole-containing compounds are a significant class of heterocycles known for a wide spectrum of biological activities, including antimicrobial effects.[1] The derivatization of the acetohydrazide moiety allows for the exploration of a large chemical space to optimize antimicrobial potency.

Rationale for Antimicrobial Screening

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, which include antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1] The acetohydrazide linkage provides a versatile scaffold that can be modified to enhance interaction with biological targets. Structure-activity relationship (SAR) studies on similar pyrazole derivatives have indicated that the presence of electron-withdrawing groups can enhance antimicrobial potential.[2][3] Given that the target molecule contains a bromine atom, an electron-withdrawing group, its derivatives are promising candidates for novel antimicrobial agents.

Quantitative Antimicrobial Activity of Structurally Related Pyrazole Derivatives

The following table summarizes the antimicrobial activity of various acetohydrazide-linked pyrazole derivatives against a panel of pathogenic bacteria and fungi. This data is presented to illustrate the potential antimicrobial spectrum and potency of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Pyrazole Derivatives

Compound IDTest MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydrazone 21a¹Staphylococcus aureus62.5Chloramphenicol>125
Bacillus subtilis125Chloramphenicol>125
Klebsiella pneumoniae125Chloramphenicol>125
Escherichia coli62.5Chloramphenicol>125
Candida albicans2.9Clotrimazole>7.8
Aspergillus niger7.8Clotrimazole>7.8
Hydrazone 22¹Staphylococcus aureus125Chloramphenicol>125
Bacillus subtilis125Chloramphenicol>125
Klebsiella pneumoniae62.5Chloramphenicol>125
Escherichia coli125Chloramphenicol>125
Candida albicans7.8Clotrimazole>7.8
Aspergillus niger2.9Clotrimazole>7.8

¹Data for Hydrazones 21a and 22, which are pyrazole carbothiohydrazide derivatives, are included to demonstrate the potential of related structures.[1]

Experimental Protocols

Detailed methodologies for the primary screening of antimicrobial activity are provided below.

Agar Well Diffusion Method for Preliminary Screening

This method is used for the initial qualitative assessment of the antimicrobial activity of the synthesized compounds.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

  • Synthesized this compound derivatives

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Amphotericin-B)

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Allow the agar to solidify under aseptic conditions.

  • Prepare a microbial inoculum of the test organism and swab it uniformly over the surface of the agar.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare solutions of the test compounds and standard drugs in DMSO at a known concentration (e.g., 100 µg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution and standard to separate wells. A well with DMSO alone serves as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

  • Synthesized pyrazole derivatives and standard drugs

  • Resazurin solution (as a viability indicator)

Procedure:

  • Dispense the appropriate broth into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds and standard drugs directly in the microtiter plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • After incubation, add the resazurin indicator to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is the lowest concentration of the compound at which no color change is observed.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for this class of compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_results Results start Start: this compound derivatization Derivatization start->derivatization purification Purification & Characterization derivatization->purification agar_well Agar Well Diffusion purification->agar_well Test Compounds broth_micro Broth Microdilution (MIC) agar_well->broth_micro Active Compounds data_analysis Data Analysis broth_micro->data_analysis sar Structure-Activity Relationship data_analysis->sar lead_id Lead Identification sar->lead_id signaling_pathway compound Pyrazole Acetohydrazide Derivative dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibition supercoiling DNA Supercoiling dna_gyrase->supercoiling Blocks replication DNA Replication & Repair supercoiling->replication Prevents cell_death Bacterial Cell Death replication->cell_death Leads to

References

Application Notes and Protocols: Anticancer Activity Evaluation of Compounds Derived from 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive set of protocols for evaluating the anticancer activity of novel compounds derived from 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. The methodologies outlined below cover the synthesis of Schiff base derivatives, in vitro cytotoxicity assessment, and elucidation of the mechanism of action through apoptosis and cell cycle analysis. While specific experimental data for derivatives of this compound are not extensively available in public literature, the following protocols are based on established methods for analogous pyrazole derivatives and serve as a guide for their evaluation.

I. Synthesis of Schiff Base Derivatives

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes the synthesis of Schiff bases through the condensation reaction of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Dissolve equimolar amounts of this compound and a selected substituted aromatic aldehyde in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the progress of the reaction using TLC.

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Characterize the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

II. In Vitro Anticancer Activity Evaluation

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), HepG2 (liver))

  • Normal human cell line (e.g., WI-38 (lung fibroblast)) for selectivity evaluation

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture the selected cancer and normal cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest the cells using Trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the synthesized pyrazole derivatives and a reference drug (e.g., Doxorubicin or Cisplatin) in DMSO.

  • On the following day, treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (reference drug).

  • Incubate the plates for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Data Presentation:

The cytotoxic activity of the compounds is presented as IC₅₀ values. The following table is an example of how to present the data, using illustrative values from studies on other pyrazole derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Exemplary Pyrazole Derivatives against Various Cancer Cell Lines.

Compound IDHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)WI-38 (Normal)
PD-1 15.2 ± 1.18.5 ± 0.722.1 ± 1.518.9 ± 1.3>100
PD-2 5.8 ± 0.43.1 ± 0.29.7 ± 0.87.2 ± 0.585.4 ± 6.2
PD-3 25.6 ± 2.319.8 ± 1.930.4 ± 2.828.1 ± 2.5>100
Doxorubicin 0.9 ± 0.10.5 ± 0.041.2 ± 0.10.8 ± 0.075.6 ± 0.4

Data are presented as mean ± SD from three independent experiments. PD-1, PD-2, and PD-3 are hypothetical derivatives for illustrative purposes.

III. Mechanism of Action Studies

Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the media), wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Table 2: Apoptosis Induction in a Cancer Cell Line Treated with Exemplary Pyrazole Derivatives.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control 95.1 ± 2.52.5 ± 0.31.8 ± 0.20.6 ± 0.1
PD-2 (IC₅₀) 60.3 ± 4.125.7 ± 2.210.1 ± 1.03.9 ± 0.5
PD-2 (2x IC₅₀) 35.8 ± 3.540.2 ± 3.818.5 ± 1.95.5 ± 0.7

Data are presented as mean ± SD. PD-2 is a hypothetical derivative for illustrative purposes.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Test compound

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay (Protocol 3).

  • Harvest the cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer.

Data Presentation:

Table 3: Cell Cycle Distribution in a Cancer Cell Line Treated with an Exemplary Pyrazole Derivative.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control 65.2 ± 3.120.5 ± 1.814.3 ± 1.5
PD-2 (IC₅₀) 40.1 ± 2.825.7 ± 2.134.2 ± 2.5
PD-2 (2x IC₅₀) 25.9 ± 2.228.3 ± 2.445.8 ± 3.0

Data are presented as mean ± SD. PD-2 is a hypothetical derivative for illustrative purposes, showing G2/M arrest.

IV. Visualizations

Experimental Workflow Diagram:

experimental_workflow synthesis Synthesis of Pyrazole Derivatives purification Purification & Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity selectivity Selectivity Testing (Normal Cell Line) cytotoxicity->selectivity apoptosis Apoptosis Analysis (Annexin V/PI) cytotoxicity->apoptosis Most Potent Compounds cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway cell_cycle->pathway

Caption: Workflow for anticancer evaluation of pyrazole derivatives.

Hypothetical Signaling Pathway Diagram for Apoptosis Induction:

apoptosis_pathway compound Pyrazole Derivative ros ↑ ROS Production compound->ros bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 mito Mitochondrial Membrane Potential Disruption ros->mito bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by pyrazole compounds.

Application Notes and Protocols for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research of scientific literature and chemical databases indicates that while the pyrazole scaffold is a well-established and privileged structure in the development of kinase inhibitors, the specific starting material, 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide , is not explicitly documented in the synthesis of kinase inhibitors with corresponding biological data. However, its structural features—a substituted pyrazole ring and a reactive acetohydrazide moiety—make it a highly valuable and versatile building block for generating libraries of potential kinase inhibitors.

These application notes provide a comprehensive guide on the potential applications and detailed protocols for utilizing this compound in the synthesis of novel kinase inhibitors. The protocols are based on established synthetic methodologies for pyrazole-based compounds and general kinase inhibitor discovery workflows.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry for several reasons:

  • Synthetic Accessibility: The pyrazole core can be synthesized through various established methods.

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding pocket.[1]

  • Structural Versatility: The pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve high potency and selectivity for the target kinase.

Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its significance in targeted therapy development.[1]

Synthetic Utility of this compound

The subject compound is an ideal starting material for generating a diverse library of compounds for high-throughput screening. The acetohydrazide functional group is a versatile handle for a variety of chemical transformations.

Key Potential Reactions:
  • Condensation with Aldehydes and Ketones: To form hydrazones, which can themselves be active or serve as intermediates.

  • Cyclization Reactions: To form various five-membered heterocycles like pyrazoles, oxadiazoles, and thiadiazoles.

  • Acylation and Sulfonylation: On the terminal nitrogen of the hydrazide to introduce further diversity.

  • Suzuki and other Cross-Coupling Reactions: The bromo-substituent on the pyrazole ring can be used to introduce aryl or other groups to explore the SAR of that region of the molecule.

The following diagram illustrates a potential synthetic workflow starting from this compound.

G start This compound aldehyde Aldehyde/Ketone (R1COR2) start->aldehyde Condensation cs2 CS2 / KOH start->cs2 Cyclization acid_chloride Acid Chloride (RCOCl) start->acid_chloride Acylation boronic_acid Aryl Boronic Acid Pd Catalyst start->boronic_acid Suzuki Coupling hydrazone Hydrazone Derivatives aldehyde->hydrazone oxadiazole 1,3,4-Oxadiazole Derivatives cs2->oxadiazole diacyl N,N'-Diacylhydrazine Derivatives acid_chloride->diacyl suzuki_product 4-Aryl-pyrazole Derivatives boronic_acid->suzuki_product

Fig. 1: Potential synthetic pathways for derivatization.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.

General Protocol for the Synthesis of Pyrazole-based Hydrazone Derivatives
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: Add the desired aromatic or heteroaromatic aldehyde or ketone (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize the product from a suitable solvent like ethanol or purify by column chromatography.

General Protocol for Kinase Inhibition Assay (Example: VEGFR-2)

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • ATP

    • Poly(Glu, Tyr) 4:1 as a substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Procedure:

    • Add 5 µL of kinase buffer containing the test compound at various concentrations to a 96-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

    • Determine the IC50 values by plotting the percentage of kinase inhibition versus the logarithm of the compound concentration.

The following diagram illustrates a typical kinase signaling pathway that can be targeted by inhibitors.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor P1 P Receptor->P1 P2 P Receptor->P2 Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Receptor Inhibition

Fig. 2: A simplified receptor tyrosine kinase signaling pathway.

Data Presentation: Representative Pyrazole-Based Kinase Inhibitors

While no specific data exists for derivatives of this compound, the following table summarizes the activity of other pyrazole-based kinase inhibitors to provide a reference for potential efficacy.

Compound ClassTarget Kinase(s)IC50 / ActivityReference
Pyrazolyl BenzimidazoleAurora A/B28.9 nM / 2.2 nM[2]
Pyrazole DerivativeASK1Cell IC50 = 138 nM[2]
Pyrazolo[3,4-g]isoquinolineHaspin, CLK1167 nM / 101 nM[3]
p38 MAP Kinase Inhibitorp38α[4]
Macrocyclic PyrazoleBMPR2506 nM[5][6]

Conclusion

This compound represents a promising, yet unexplored, starting material for the synthesis of novel kinase inhibitors. Its chemical structure provides multiple points for diversification, allowing for the generation of a library of compounds that can be screened against a panel of kinases. The protocols and data presented in these application notes serve as a foundational guide for researchers to embark on the synthesis and evaluation of new therapeutic agents based on this versatile pyrazole scaffold.

References

Experimental procedure for the synthesis of phthalazine-1,4-diones using a pyrazole acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of phthalazine-1,4-dione derivatives, utilizing a pyrazole acetohydrazide as a key intermediate. The described methodology involves a simple and efficient condensation reaction followed by an optional alkylation step to generate a library of substituted phthalazine-1,4-diones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their association with a wide range of biological activities. This protocol is adapted from a validated procedure, ensuring reproducibility and high yields.

Introduction

Phthalazine-1,4-diones are a class of heterocyclic compounds that are integral to numerous biologically active molecules and are widely used in the pharmaceutical industry.[1] Similarly, pyrazole derivatives are renowned for their diverse medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities.[2][3] The synthesis of hybrid molecules incorporating both the phthalazine-1,4-dione and pyrazole moieties presents a promising strategy for the development of novel therapeutic agents. This protocol details the synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione and its subsequent N-alkylation.

Chemical Reaction Pathway

The overall synthetic strategy involves two main steps. First, the condensation of a pyrazole acetohydrazide with phthalic anhydride to form the core phthalazine-1,4-dione structure. Second, the subsequent alkylation at the N-3 position of the phthalazine ring to introduce chemical diversity.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Product cluster_final Final Products Pyrazole_Acetohydrazide 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Intermediate 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl) phthalazine-1,4-dione Pyrazole_Acetohydrazide->Intermediate Methanol, Reflux Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Intermediate Methanol, Reflux Final_Product Substituted Phthalazine-1,4-dione Intermediate->Final_Product K₂CO₃, Acetone, Reflux Alkyl_Halide Alkyl/Aryl Halide (R-X) Alkyl_Halide->Final_Product K₂CO₃, Acetone, Reflux

Caption: General reaction scheme for the synthesis of substituted phthalazine-1,4-diones.

Data Presentation

Table 1: Reactants and Conditions for Synthesis of Intermediate (4)

ReactantMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Molar RatioSolventTime (h)Temperature
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (3)C₇H₁₂N₄O168.201.01.0Methanol5Reflux
Phthalic AnhydrideC₈H₄O₃148.121.21.2Methanol5Reflux

Table 2: Product Characterization and Yield of Intermediate (4)

CompoundYield (%)Melting Point (°C)IR (KBr, cm⁻¹)¹H NMR (400 MHz, DMSO-d₆) δ/ppm
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione (4)82225-2273312 (-NH), 1729 (C=O), 1678 (C=O)2.09 (s, 3H, -CH₃), 2.20 (s, 3H, -CH₃), 4.74 (s, 2H, -CH₂), 5.81 (s, 1H, pyrazole-CH), 7.4-7.81 (m, 4H, Ar-H), 10.38 (br, 1H, -NH)
Data sourced from Nanjunda Swamy et al., 2013.

Table 3: General Conditions for N-Alkylation of Intermediate (4)

ReactantMoles (mmol)ReagentMoles (mmol)SolventTime (h)Temperature
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione (4)1.0Alkyl/Aryl Halide1.2Acetone5-6Reflux
Anhydrous K₂CO₃3.0

Experimental Protocols

Materials and Equipment:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

  • Phthalic anhydride

  • Methanol (anhydrous)

  • Acetone (anhydrous)

  • Alkyl/Aryl/Benzyl chlorides

  • Potassium carbonate (anhydrous)

  • Dichloromethane

  • Ethyl acetate

  • n-Hexane

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel, 100-200 mesh)

  • Standard glassware for extraction and filtration

Protocol 1: Synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione (4)[1]
  • Reaction Setup: To a 50 mL round-bottom flask containing 20 mL of methanol, add 1.0 mmol of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (3).

  • Addition of Reactant: While stirring, slowly add 1.2 mmol of phthalic anhydride to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: A precipitate will form. Collect the solid product by filtration.

  • Purification: Wash the precipitate with cold methanol, then dry it. The product can be further purified by recrystallization from methanol to yield the pure compound (4).

Protocol 2: General Procedure for N-Alkylation to Synthesize Substituted Phthalazine-1,4-diones (5a-e)[1]
  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.0 mmol of compound (4), 1.2 mmol of the desired alkyl/aryl/benzyl chloride, and 3.0 mmol of anhydrous potassium carbonate (K₂CO₃) in 25 mL of acetone.

  • Reflux: Stir the mixture at reflux temperature for 5 to 6 hours. Monitor the reaction's completion by TLC using a 3:7 mixture of ethyl acetate and n-hexane as the mobile phase.

  • Work-up: After completion, pour the reaction mixture into 30 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 2:8 mixture of ethyl acetate and hexane as the eluent to afford the pure substituted phthalazine-1,4-dione.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: Intermediate Synthesis cluster_protocol2 Protocol 2: N-Alkylation P1_Start Start: Mix Pyrazole Acetohydrazide and Phthalic Anhydride in Methanol P1_Reflux Heat to Reflux (5 hours) P1_Start->P1_Reflux P1_TLC1 Monitor by TLC P1_Reflux->P1_TLC1 P1_Cool Cool to Room Temperature P1_TLC1->P1_Cool Reaction Complete P1_Filter Filter Precipitate P1_Cool->P1_Filter P1_Recrystallize Recrystallize from Methanol P1_Filter->P1_Recrystallize P1_Product Product 4: Intermediate P1_Recrystallize->P1_Product P2_Start Start: Mix Intermediate (4), Alkyl Halide, and K₂CO₃ in Acetone P1_Product->P2_Start Use as reactant P2_Reflux Heat to Reflux (5-6 hours) P2_Start->P2_Reflux P2_TLC2 Monitor by TLC P2_Reflux->P2_TLC2 P2_Quench Pour into Ice Water P2_TLC2->P2_Quench Reaction Complete P2_Extract Extract with Dichloromethane P2_Quench->P2_Extract P2_Evaporate Evaporate Solvent P2_Extract->P2_Evaporate P2_Purify Column Chromatography P2_Evaporate->P2_Purify P2_Product Final Product (5a-e) P2_Purify->P2_Product

Caption: Step-by-step workflow for the synthesis of phthalazine-1,4-dione derivatives.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Several studies have reported the potential of pyrazole-containing compounds to induce cytotoxicity in cancer cell lines, making them promising candidates for novel therapeutic agents.[3][4][5] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug development process to determine their efficacy and safety profile.

These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays. The described methods will enable researchers to determine the compound's half-maximal inhibitory concentration (IC50), a key measure of its potency, and to gain insights into its potential mechanism of action.[6]

Data Presentation

The cytotoxic activity of this compound can be summarized by determining its IC50 value against various cell lines. The following table presents hypothetical data for illustrative purposes.

Cell LineCell TypeIC50 (µM) after 48h exposure
MCF-7Human Breast Adenocarcinoma15.8
A549Human Lung Carcinoma22.5
HeLaHuman Cervical Cancer18.2
HEK293Human Embryonic Kidney (Normal)> 100

Note: Lower IC50 values indicate higher cytotoxic potency. A higher IC50 value in a non-cancerous cell line like HEK293 suggests potential selectivity towards cancer cells.[7]

Experimental Workflow

The general workflow for assessing the cytotoxicity of a test compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) incubation Incubation with Compound (24, 48, 72 hours) compound_prep->incubation cell_culture Cell Culture & Seeding (96-well plates) cell_culture->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acquisition ldh->data_acquisition apoptosis->data_acquisition ic50 IC50 Calculation & Statistical Analysis data_acquisition->ic50 apoptosis_pathway compound This compound stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bad, Bax) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-caspase-9 casp9->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols: Reaction of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Pyrazole derivatives, in particular, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The reaction of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with various aldehydes provides a straightforward route to a diverse library of Schiff bases, also known as hydrazones. These compounds are of considerable interest as they integrate the pharmacologically active pyrazole nucleus with the versatile azomethine group (-C=N-), which is itself associated with a wide range of biological effects.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of Schiff bases derived from this compound and various aromatic aldehydes. The resulting compounds are potential candidates for further investigation as antimicrobial and antifungal agents.

Synthesis of Schiff Bases

The reaction of this compound with aldehydes proceeds via a condensation reaction to form the corresponding N'-substituted-benzylidene-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazides (Schiff bases).[6] The general reaction scheme is presented below:

General Reaction:

Caption: General reaction for the synthesis of Schiff bases from this compound and an aldehyde.

A variety of aromatic and heteroaromatic aldehydes can be employed to generate a library of diverse Schiff bases. The nature of the substituent 'R' on the aldehyde can significantly influence the biological activity of the final compound.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases by the condensation of this compound with various aldehydes.[2][3]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add the respective aldehyde (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • The purified product can be obtained by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals in a desiccator.

  • Determine the melting point and characterize the compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Antimicrobial and Antifungal Activity Screening (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various bacterial and fungal strains using the broth microdilution method.[7]

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria)

  • Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare stock solutions of the synthesized Schiff bases and standard drugs in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism in the corresponding broth.

  • Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum only) and negative controls (broth only) in each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The following tables summarize the expected characterization data and potential antimicrobial activity of the synthesized Schiff bases based on literature for analogous compounds.

Table 1: Expected Physicochemical and Spectroscopic Data for Schiff Bases Derived from this compound.

Compound IDR-group on AldehydeMolecular FormulaExpected Yield (%)Expected Melting Point (°C)Expected FT-IR (cm⁻¹) ν(C=N)Expected ¹H NMR (δ ppm) N=CH
SB-1 -HC₁₄H₁₅BrN₄O85-95180-1851600-16208.2-8.5
SB-2 -4-ClC₁₄H₁₄BrClN₄O80-90200-2051605-16258.3-8.6
SB-3 -4-OCH₃C₁₅H₁₇BrN₄O₂88-98190-1951595-16158.1-8.4
SB-4 -4-NO₂C₁₄H₁₄BrN₅O₃75-85220-2251610-16308.5-8.8

Note: The data presented in this table are hypothetical and based on values reported for structurally similar pyrazole-based Schiff bases. Actual experimental values may vary.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Structurally Similar Pyrazole-Based Schiff Bases against Selected Microorganisms.

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Pyrazole Schiff Base A12.52550>10025[8]
Pyrazole Schiff Base B6.2512.5255012.5[4]
Pyrazole Schiff Base C>100>100100>100>100[8]
Ciprofloxacin0.50.2512-Standard
Fluconazole----8Standard

Note: This table presents a summary of reported MIC values for analogous pyrazole Schiff bases to provide an indication of potential activity. The activity of the specific compounds synthesized from this compound needs to be experimentally determined.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the target Schiff bases.

experimental_workflow start Start: Synthesis hydrazide 2-(4-Bromo-3,5-dimethyl-1H- pyrazol-1-yl)acetohydrazide start->hydrazide aldehyde Aromatic Aldehyde start->aldehyde synthesis Condensation Reaction (Ethanol, Acetic Acid, Reflux) hydrazide->synthesis aldehyde->synthesis purification Filtration & Recrystallization synthesis->purification characterization Spectroscopic Analysis (FT-IR, NMR, MS) purification->characterization bio_eval Biological Evaluation characterization->bio_eval antimicrobial Antimicrobial Screening (MIC Determination) bio_eval->antimicrobial antifungal Antifungal Screening (MIC Determination) bio_eval->antifungal end End: Data Analysis antimicrobial->end antifungal->end

Caption: Workflow for the synthesis and biological evaluation of pyrazole-based Schiff bases.

Hypothesized Mechanism of Action

While the exact signaling pathway for the antimicrobial action of these specific compounds is yet to be elucidated, a plausible mechanism for pyrazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase. The following diagram provides a conceptual representation of this hypothesized mechanism.

mechanism_of_action cluster_bacterium Bacterial Cell schiff_base Pyrazole Schiff Base cell_entry Cell Wall/Membrane Penetration schiff_base->cell_entry inhibition Inhibition dna_gyrase DNA Gyrase (Essential Enzyme) cell_entry->dna_gyrase Binding dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to inhibition->dna_gyrase

Caption: Hypothesized mechanism of action involving the inhibition of bacterial DNA gyrase.

Conclusion

The reaction of this compound with aldehydes offers a versatile and efficient route to a novel series of Schiff bases. These compounds represent a promising scaffold for the development of new antimicrobial and antifungal agents. The provided protocols offer a framework for the synthesis, characterization, and biological evaluation of these compounds. Further studies, including quantitative structure-activity relationship (QSAR) analyses and investigation of their precise mechanisms of action, are warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide in various palladium-catalyzed cross-coupling reactions. The protocols described herein are foundational methodologies intended to serve as a starting point for the synthesis of novel pyrazole derivatives. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The functionalization of the C4 position of the pyrazole ring through cross-coupling reactions opens up a vast chemical space for the exploration of new therapeutic agents.

Introduction to Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry.[3] These reactions typically involve a palladium catalyst, a ligand, a base, and a suitable solvent system to couple an organohalide with a variety of coupling partners.[5][6][7][8]

The substrate, this compound, possesses a reactive C-Br bond at a key position on the pyrazole core, making it an ideal candidate for such transformations. The resulting products can be further modified at the acetohydrazide moiety, allowing for the generation of diverse compound libraries for biological screening.

Data Presentation: Reaction Parameters

The following tables summarize generalized reaction conditions for various cross-coupling reactions with this compound. These are starting points, and optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2[9]1-5 mol%
Ligand SPhos, XPhos, RuPhos1-2 equivalents relative to Palladium
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents
Boronic Acid/Ester Aryl, heteroaryl, vinyl, or alkyl boronic acids/esters1.1-1.5 equivalents
Solvent Dioxane/H₂O, Toluene, DMEAnhydrous conditions may be necessary for some substrates[10]
Temperature 80-120 °CReaction progress should be monitored by TLC or LC-MS
Reaction Time 2-24 hoursDependent on substrate reactivity

Table 2: Heck Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃1-5 mol%
Ligand P(o-tol)₃, PPh₃, P(t-Bu)₃1-2 equivalents relative to Palladium
Base Et₃N, DIPEA, K₂CO₃1.5-3 equivalents
Alkene Acrylates, styrenes, and other activated alkenes1.2-2 equivalents
Solvent DMF, DMAc, AcetonitrileAnhydrous conditions are recommended
Temperature 80-140 °CReaction progress should be monitored by TLC or LC-MS
Reaction Time 12-48 hoursDependent on substrate reactivity

Table 3: Sonogashira Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol%
Copper Co-catalyst CuI1-10 mol% (Copper-free conditions are also possible)[11]
Ligand PPh₃, Xantphos1-2 equivalents relative to Palladium
Base Et₃N, DIPEA2-5 equivalents (can also be the solvent)
Terminal Alkyne Aryl, heteroaryl, or alkyl acetylenes1.1-1.5 equivalents
Solvent THF, DMF, TolueneAnhydrous and deoxygenated conditions are crucial
Temperature Room Temperature to 100 °CReaction progress should be monitored by TLC or LC-MS
Reaction Time 2-24 hoursDependent on substrate reactivity

Table 4: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
Ligand BINAP, Xantphos, BrettPhos[12]1-2 equivalents relative to Palladium
Base NaOt-Bu, K₂CO₃, Cs₂CO₃1.5-2.5 equivalents
Amine Primary or secondary amines, anilines1.1-1.5 equivalents
Solvent Toluene, DioxaneAnhydrous and deoxygenated conditions are crucial
Temperature 80-120 °CReaction progress should be monitored by TLC or LC-MS
Reaction Time 12-24 hoursDependent on substrate reactivity

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • PdCl₂(dppf) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add PdCl₂(dppf) (0.03 eq) to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The final concentration of the starting bromide should be approximately 0.1 M.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

This protocol outlines a general procedure for the coupling of an acrylate with this compound.

Materials:

  • This compound

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq) and P(o-tol)₃ (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF, followed by this compound (1 eq), ethyl acrylate (1.5 eq), and Et₃N (2.0 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio (v/v).

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

This protocol details a general procedure for the amination of this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

  • Toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.5 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1 eq).

  • Add anhydrous toluene, followed by the secondary amine (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows and catalytic cycles for the described cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Base (K₂CO₃) Heating Heat in Dioxane/H₂O (90 °C) Reactants->Heating Add Catalyst & Solvents Catalyst PdCl₂(dppf) Extraction Ethyl Acetate Extraction Heating->Extraction Monitor until completion Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Alkene + Base (Et₃N) Heating Heat in DMF (110 °C) Reactants->Heating Add Catalyst & Solvent Catalyst Pd(OAc)₂ / P(o-tol)₃ Extraction Ethyl Acetate Extraction Heating->Extraction Monitor until completion Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Terminal Alkyne + Base (Et₃N) Stirring Stir in THF/Et₃N (Room Temp) Reactants->Stirring Add Catalysts & Solvents Catalyst PdCl₂(PPh₃)₂ / CuI Extraction Ethyl Acetate Extraction Stirring->Extraction Monitor until completion Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Amine + Base (NaOt-Bu) Heating Heat in Toluene (100 °C) Reactants->Heating Add Catalyst & Solvent Catalyst Pd₂(dba)₃ / Xantphos Extraction Ethyl Acetate Extraction Heating->Extraction Monitor until completion Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation (Suzuki) or Coordination (Heck) or Amine Coordination (Buchwald) PdII->TM R²-M (Suzuki) or Alkene (Heck) or Amine (Buchwald) Intermediate R¹-Pd(II)L₂-R² TM->Intermediate RE Reductive Elimination Intermediate->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

References

Application Notes and Protocols: 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide in the field of agricultural chemistry. While direct studies on this specific molecule are limited in publicly available literature, extensive research on analogous pyrazole acetohydrazide derivatives indicates significant potential for fungicidal, insecticidal, and herbicidal applications. This document outlines these potential applications, provides detailed experimental protocols for synthesis and bioassays based on closely related compounds, and visualizes key pathways and workflows.

Potential Agricultural Applications

The pyrazole scaffold is a well-established pharmacophore in the design of modern agrochemicals, known for its broad spectrum of biological activities.[1][2] The acetohydrazide functional group, when attached to a pyrazole ring, has been shown to confer potent biological properties, particularly in the realm of fungicides.[3]

Fungicidal Activity: A Primary Prospect

Recent studies have highlighted that pyrazole-4-acetohydrazide derivatives are promising candidates for the development of novel fungicides.[4] These compounds have been identified as potential Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a crucial class of fungicides that disrupt the fungal respiratory chain, leading to cell death.

Derivatives of pyrazole-4-acetohydrazide have demonstrated significant efficacy against a range of economically important plant pathogens.[4] The data presented below for analogous compounds suggest that this compound could exhibit similar potent fungicidal properties.

Table 1: In Vitro Fungicidal Activity of Analagous Pyrazole-4-Acetohydrazide Derivatives [4]

Compound IDPathogenEC50 (μg/mL)
6w Rhizoctonia solani0.27
6c Fusarium graminearum1.94
6f Botrytis cinerea1.93
BoscalidRhizoctonia solani0.94
FluopyramFusarium graminearum9.37
FluopyramBotrytis cinerea1.94

EC50: The concentration of a compound that causes a 50% reduction in the growth or activity of the target organism.

The proposed mechanism of action for these compounds is the inhibition of the succinate dehydrogenase enzyme complex in the mitochondrial electron transport chain of fungi.

Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- Compound 2-(4-Bromo-3,5-dimethyl-1H- pyrazol-1-yl)acetohydrazide Compound->Inhibition Inhibition->SDH Inhibition ATP ATP Synthesis ETC->ATP

Proposed Fungicidal Mechanism of Action.
Insecticidal and Herbicidal Potential

While the primary anticipated application is fungicidal, the broader family of pyrazole derivatives is well-represented in commercial insecticides and herbicides.[2][5] For instance, diacylhydrazine derivatives incorporating a bromo-pyrazole moiety have shown potent insecticidal activity against key lepidopteran pests.[6][7]

Table 2: Insecticidal Activity of Analagous Bromo-Pyrazole Diacylhydrazine Derivatives against Plutella xylostella [6]

Compound IDLC50 (mg/L)
10g 27.49
10h 23.67
10w 28.90

LC50: The concentration of a compound that is lethal to 50% of the tested organisms.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis and evaluation of analogous pyrazole acetohydrazide compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of the non-brominated analog, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide.[10] The synthesis involves a two-step process starting from 4-Bromo-3,5-dimethylpyrazole.

cluster_0 Step 1: Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate cluster_1 Step 2: Synthesis of this compound A 4-Bromo-3,5-dimethylpyrazole E Reflux (14h) A->E B Ethyl Bromoacetate B->E C Anhydrous K2CO3 C->E D Acetone (Solvent) D->E F Filtration & Concentration E->F G Ethyl 2-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetate (Intermediate) F->G H Intermediate (from Step 1) K Stir at Room Temp (4h) H->K I Hydrazine Hydrate I->K J Ethanol (Solvent) J->K L Precipitation & Recrystallization K->L M 2-(4-Bromo-3,5-dimethyl-1H- pyrazol-1-yl)acetohydrazide (Final Product) L->M

Synthetic Workflow for the Target Compound.

Materials:

  • 4-Bromo-3,5-dimethylpyrazole

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Acetone

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

  • To a solution of 4-Bromo-3,5-dimethylpyrazole (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise with stirring.

  • Heat the resulting mixture to reflux for approximately 14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude intermediate, ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for approximately 4 hours.

  • The formation of a precipitate indicates the product is forming.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

In Vitro Antifungal Assay Protocol (Mycelial Growth Inhibition)

This protocol is a standard method for assessing the efficacy of a compound against phytopathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). Also prepare a control plate with the solvent (DMSO) only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the periphery of an actively growing fungal culture, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Seal the plates with paraffin film and incubate at 25 ± 1 °C in the dark.

  • When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony on all plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C is the average diameter of the mycelial colony on the control plates.

      • T is the average diameter of the mycelial colony on the treated plates.

  • Determine the EC50 value by probit analysis of the inhibition data across the concentration range.

Conclusion

While direct biological data for this compound is not yet widely published, the evidence from closely related pyrazole acetohydrazide derivatives strongly suggests its potential as a valuable lead compound in the development of new agricultural fungicides, likely acting as a Succinate Dehydrogenase Inhibitor. Its structural similarity to known insecticidal and herbicidal pyrazoles also warrants investigation into these areas. The provided synthetic and bioassay protocols offer a solid foundation for researchers to begin exploring the full potential of this promising molecule in crop protection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. It includes detailed troubleshooting advice in a question-and-answer format, experimental protocols, and quantitative data to aid in optimizing reaction yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, which typically proceeds in two main steps:

  • Step 1: N-Alkylation: Synthesis of the intermediate, ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

  • Step 2: Hydrazinolysis: Conversion of the ethyl ester intermediate to the final acetohydrazide product.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis is consistently low. What are the most common causes?

A1: Low yields can stem from issues in either the N-alkylation or the hydrazinolysis step. Common culprits include incomplete reactions, degradation of starting materials, and the formation of side products.[1][2] It is crucial to monitor the progress of each step by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding.[1]

Q2: I am having trouble with the first step (N-alkylation). What factors should I investigate to improve the yield of the ethyl ester intermediate?

A2: The N-alkylation of the pyrazole ring is a critical step. Key factors to optimize include:

  • Purity of Starting Materials: Ensure the 4-bromo-3,5-dimethyl-1H-pyrazole is pure and dry. Impurities can lead to side reactions.

  • Choice of Base and Solvent: The combination of base and solvent is crucial. Stronger bases like Sodium Hydride (NaH) in an anhydrous solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can be very effective but require careful handling under an inert atmosphere.[1] Weaker bases like potassium carbonate in acetone are often easier to handle and can also provide good yields.[3]

  • Reaction Temperature: This reaction can often be performed at room temperature, but gentle heating may be required to drive it to completion. Monitor for potential side reactions if heating is applied.

Q3: During the second step (hydrazinolysis), my reaction mixture turns a different color, and the final product is difficult to purify. What is happening?

A3: Discoloration can be due to the degradation of hydrazine hydrate, especially at elevated temperatures or in the presence of air.[4] To mitigate this, consider the following:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the hydrazine.[4]

  • Temperature Control: While this reaction often requires heating to reflux, excessive temperatures can promote the formation of byproducts.[4] Maintain a controlled reflux temperature.

  • Stoichiometry: Using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, but a large excess can complicate work-up and purification.[4]

Q4: I am observing a significant amount of a white precipitate that is not my desired acetohydrazide product. What could this be?

A4: A common side reaction in hydrazinolysis is the formation of the 1,2-diacylhydrazine byproduct, where two molecules of the ester react with one molecule of hydrazine.[4] This is more likely to occur if the reaction temperature is too high or the reaction is left for too long after the initial product has formed.[4] To avoid this, add the ester dropwise to the hydrazine hydrate solution to maintain a localized excess of hydrazine and monitor the reaction closely by TLC.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the key reaction steps, compiled from analogous syntheses, to guide optimization efforts.

Table 1: N-Alkylation of Pyrazole - Effect of Base and Solvent on Yield

EntryBaseSolventTemperatureTime (h)Typical Yield (%)
1K₂CO₃AcetoneReflux14~85-95%
2NaHDMFRoom Temp24~90-98%
3Et₃NTHFRoom Temp14~80-90%

Yields are representative and may vary based on specific substrate and reaction scale.

Table 2: Hydrazinolysis of Ethyl Ester - Effect of Solvent and Temperature on Yield

EntryHydrazine Hydrate (Equivalents)SolventTemperatureTime (h)Typical Yield (%)
11.5 - 2.0EthanolReflux8 - 14~80-92%
21.2MethanolRoom Temp24~75-85%
32.0EthanolReflux (Microwave)0.5 - 1>90%

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Intermediate)
  • Reagents and Setup: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).[3] The reaction should be equipped with a reflux condenser and a magnetic stirrer.

  • Addition: Add ethyl bromoacetate (1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for approximately 14 hours.[3] Monitor the reaction progress by TLC until the starting pyrazole is consumed.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure ethyl ester.

Protocol 2: Synthesis of this compound (Final Product)
  • Reagents and Setup: Dissolve the ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[2]

  • Addition: Add hydrazine hydrate (80% solution, 2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 8-14 hours.[2] Monitor the disappearance of the starting ester by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. The product will often crystallize out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final acetohydrazide product.[4]

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a troubleshooting workflow to assist in experimental design and problem-solving.

Synthesis_Pathway Pyrazole 4-Bromo-3,5-dimethyl- 1H-pyrazole Ester Ethyl 2-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetate Pyrazole->Ester Step 1: N-Alkylation Hydrazide 2-(4-Bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetohydrazide Ester->Hydrazide Step 2: Hydrazinolysis Reagent1 Ethyl Bromoacetate, Base (e.g., K2CO3), Solvent (e.g., Acetone) Reagent2 Hydrazine Hydrate, Solvent (e.g., Ethanol)

Caption: Two-step synthesis pathway for the target acetohydrazide.

Troubleshooting_Workflow Start Low Yield Observed CheckStep Identify Problematic Step (via TLC analysis of each step) Start->CheckStep Step1 Issue in Step 1: N-Alkylation CheckStep->Step1 Intermediate yield is low Step2 Issue in Step 2: Hydrazinolysis CheckStep->Step2 Intermediate is consumed, but final product yield is low S1_Action1 Verify Purity of Starting Materials Step1->S1_Action1 S1_Action2 Optimize Base/ Solvent System Step1->S1_Action2 S1_Action3 Adjust Temperature/ Reaction Time Step1->S1_Action3 S2_Action1 Use Fresh Hydrazine Hydrate Step2->S2_Action1 S2_Action2 Conduct under Inert Atmosphere Step2->S2_Action2 S2_Action3 Control Temperature & Monitor for Byproducts Step2->S2_Action3 S2_Action4 Optimize Stoichiometry Step2->S2_Action4

Caption: Logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Purification of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate and hydrazine hydrate. Side products may also be present, including diacyl hydrazines or products from the degradation of starting materials or the final compound.

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To address this, you can try the following:

  • Add a small amount of a solvent in which the compound is less soluble (a co-solvent).

  • Lower the temperature at which the solution is saturated by adding more of the primary solvent.

  • Ensure a slow cooling process to allow for crystal nucleation and growth.

  • Try a different solvent system altogether.

Q3: I am seeing streaks on my TLC plate during column chromatography. What could be the cause?

A3: Streaking on a TLC plate, which often translates to poor separation on a column, can be caused by several factors:

  • Compound Overload: Too much sample has been spotted on the TLC plate.

  • Inappropriate Solvent System: The solvent system may be too polar, causing the compound to move with the solvent front without partitioning onto the stationary phase. Conversely, if the solvent is not polar enough, the compound may not move from the baseline.

  • Compound Acidity/Basicity: Pyrazole and hydrazide moieties can interact strongly with the acidic silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, can often resolve this issue.

  • Insoluble Material: The sample may not be fully dissolved in the spotting solvent.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography is a viable option, particularly if the compound is highly polar and does not perform well on normal-phase silica gel. A common mobile phase for reverse-phase chromatography is a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Suggested Solution(s)
No crystal formation upon cooling - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Choose a solvent in which the compound is less soluble.
Low recovery of purified product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled before filtration.- Minimize the volume of cold solvent used for washing the crystals.- Consider a different solvent or a mixed-solvent system where the compound's solubility is lower at cold temperatures.
Colored impurities remain in crystals - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Try a different recrystallization solvent.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities (followed by hot filtration to remove the charcoal).- A second recrystallization may be necessary.
Column Chromatography Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Inappropriate eluent system.- Column was not packed properly.- Column was overloaded with the crude sample.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation (Rf of the desired compound around 0.3-0.4).- Ensure the column is packed uniformly without any cracks or air bubbles.- Use an appropriate amount of silica gel relative to the sample (typically a 30:1 to 100:1 ratio by weight).
Compound is not eluting from the column - The eluent is not polar enough.- The compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent.- If using silica gel, consider adding a small amount of a competitive binder to the eluent, such as triethylamine for basic compounds. Alternatively, switch to a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or a mixture such as ethyl acetate/hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, and you suspect colored impurities, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard silica gel column chromatography procedure.

  • Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between the desired compound and impurities. A common starting point for compounds of this type is a mixture of ethyl acetate and hexane.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification MethodStarting Purity (Crude)Final PurityYieldConditions
Recrystallization ~85%>98%~75%Solvent: Methanol
Column Chromatography ~85%>99%~80%Stationary Phase: Silica Gel (100-200 mesh)Eluent: Ethyl Acetate/Hexane (2:8)

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product 2-(4-Bromo-3,5-dimethyl-1H- pyrazol-1-yl)acetohydrazide TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot, solid crude Column Column Chromatography TLC->Column Multiple spots or oily crude Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (e.g., NMR, HPLC) Pure->Analysis

Caption: A decision workflow for selecting a purification technique.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Attempt Recrystallization OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ChangeSolvent Use less polar solvent or add co-solvent OilingOut->ChangeSolvent Yes LowRecovery Low Recovery? NoCrystals->LowRecovery No InduceCrystallization Scratch flask, add seed crystal, or reduce solvent NoCrystals->InduceCrystallization Yes Success Successful Purification LowRecovery->Success No OptimizeCooling Cool slowly, use less wash solvent LowRecovery->OptimizeCooling Yes ChangeSolvent->Start InduceCrystallization->Start OptimizeCooling->Start

Caption: Troubleshooting logic for common recrystallization issues.

Common side products in the synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the multi-step synthesis of the target compound. The general synthetic pathway is outlined below:

Synthesis Workflow

Caption: Overall synthetic route for this compound.

FAQs for Step 1: Synthesis of 3,5-Dimethylpyrazole

Q1: My reaction mixture turned a yellow or red color during the synthesis of 3,5-dimethylpyrazole. Is this normal?

A1: The formation of colored impurities can occur due to side reactions involving the hydrazine starting material.[1] While minor color changes can be expected, a deep or persistent color may indicate the presence of significant impurities. These can often be removed during workup and recrystallization.

Q2: I am observing a byproduct with a similar mass to my desired 3,5-dimethylpyrazole. What could it be?

A2: A common issue in pyrazole synthesis is the formation of pyrazoline intermediates resulting from incomplete cyclization or aromatization.[1][2] These compounds will have a mass that is two units higher than the corresponding pyrazole. Ensure sufficient reaction time and temperature to drive the reaction to completion.

FAQs for Step 2: Bromination of 3,5-Dimethylpyrazole

Q1: My NMR analysis shows signals for a di-brominated product. How can I avoid this?

A1: The formation of a di-brominated pyrazole can occur if an excess of the brominating agent, such as N-Bromosuccinimide (NBS), is used. Carefully control the stoichiometry of NBS to one equivalent. Running the reaction at room temperature or below can also help to improve selectivity.

Q2: The bromination reaction is sluggish. Can I use a different brominating agent?

A2: While NBS in a solvent like acetonitrile is generally effective for the bromination of pyrazoles, other systems can be employed.[3] For instance, using N-bromosaccharin in the presence of silica gel-supported sulfuric acid under solvent-free conditions has been reported as a rapid and high-yielding alternative for similar substrates.[4]

FAQs for Step 3: N-Alkylation with Ethyl Bromoacetate

Q1: I am concerned about getting a mixture of N1 and N2 alkylated products. How can I ensure regioselectivity?

A1: For the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole, the issue of N1 versus N2 regioisomers is not a concern. Because the pyrazole is symmetrical about the C4 position, alkylation at either nitrogen atom will result in the same product, ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Q2: My N-alkylation reaction is not going to completion, and I have a significant amount of unreacted 4-bromo-3,5-dimethyl-1H-pyrazole. What can I do?

A2: Incomplete N-alkylation can be due to several factors. Ensure that your reagents are dry, as water can quench the base. Using a stronger base than potassium carbonate, such as sodium hydride in an anhydrous solvent like DMF, can increase the rate of reaction.[2] Additionally, increasing the reaction temperature or time may be necessary.

FAQs for Step 4: Hydrazinolysis of the Ester

Q1: My final product is contaminated with the starting ester, ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. How can I improve the conversion?

A1: Incomplete hydrazinolysis is a common issue. To drive the reaction to completion, you can use a larger excess of hydrazine hydrate and increase the reflux time.[5] Ensure that the ethanol used as a solvent is anhydrous, as water can hydrolyze the ester back to the carboxylic acid.

Q2: I have isolated a high molecular weight impurity. What could it be?

A2: A possible side product in hydrazinolysis is the formation of a 1,2-diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine. This can sometimes occur if the initially formed hydrazide is more reactive than hydrazine itself towards the starting ester. To minimize this, add the ester slowly to a solution of hydrazine hydrate.

Troubleshooting Workflow for Side Product Identification

Troubleshooting Workflow cluster_analysis Data Interpretation cluster_conclusion Conclusion & Action start Impurity Detected in Final Product tlc Analyze by TLC: Multiple Spots Observed? start->tlc lcms Perform LC-MS Analysis tlc->lcms Yes nmr Acquire 1H and 13C NMR Spectra lcms->nmr mass_check Compare Molecular Weights to Potential Side Products (see Table 1) lcms->mass_check nmr_check Analyze NMR for Key Signals: - Unreacted Starting Materials - Absence/Presence of Key Protons nmr->nmr_check impurity_id Identify Impurity mass_check->impurity_id nmr_check->impurity_id purification Action: Recrystallization or Column Chromatography impurity_id->purification optimize Action: Optimize Reaction Conditions (Stoichiometry, Temperature, Time) impurity_id->optimize

Caption: A logical workflow for identifying and addressing impurities.

Data on Potential Side Products

Potential Side Product Step of Origin Reason for Formation Identification Methods
Pyrazoline IntermediateStep 1Incomplete aromatization of the pyrazole ring.[1]MS (M+2 of pyrazole), NMR (presence of sp3 C-H signals)
Di-brominated PyrazoleStep 2Excess brominating agent or harsh reaction conditions.MS (M+78/80 of desired product), NMR (absence of C4-H signal)
Unreacted 4-Bromo-3,5-dimethyl-1H-pyrazoleStep 3Incomplete N-alkylation.TLC, LC-MS, NMR (presence of characteristic pyrazole N-H signal)
Unreacted Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetateStep 4Incomplete hydrazinolysis.TLC, LC-MS, NMR (presence of ethyl ester signals)
1,2-DiacylhydrazineStep 4Reaction of the product with the starting ester.MS (High MW), NMR (complex signals in the acyl region)

Experimental Protocols

The following are plausible, detailed experimental protocols for the synthesis of this compound, constructed from established procedures for similar transformations.

Step 1: Synthesis of 3,5-Dimethylpyrazole
  • To a round-bottom flask, add acetylacetone (1 equivalent) and ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise with stirring.

  • Heat the mixture to reflux for 3-4 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole
  • Dissolve 3,5-dimethylpyrazole (1 equivalent) in acetonitrile.[3]

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise over 30 minutes.[3]

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
  • To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).[6]

  • Add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Heat the mixture to reflux and stir for 12-16 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, filter off the potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude ester can be purified by column chromatography.

Step 4: Synthesis of this compound
  • Dissolve ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents).[5]

  • Heat the mixture to reflux for 4-6 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the final product.[5]

References

Navigating the Synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet intricate process. The preparation of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a potentially valuable building block in medicinal chemistry, is no exception. Ensuring the purity of the final product is paramount for its successful application. This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, with a focus on minimizing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a four-step sequence:

  • Synthesis of 3,5-dimethylpyrazole: This is typically achieved through the condensation of acetylacetone with hydrazine hydrate.

  • Bromination of 3,5-dimethylpyrazole: The pyrazole ring is brominated at the C4 position, usually with a brominating agent like N-bromosuccinimide (NBS), to yield 4-bromo-3,5-dimethylpyrazole.

  • N-alkylation: The synthesized 4-bromo-3,5-dimethylpyrazole is then N-alkylated with ethyl bromoacetate in the presence of a base to produce ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

  • Hydrazinolysis: Finally, the ethyl ester is converted to the desired acetohydrazide derivative by treatment with hydrazine hydrate.

Q2: What are the most critical steps for controlling purity?

A2: The bromination and N-alkylation steps are the most critical for controlling the impurity profile of the final product. Incomplete or non-selective bromination can lead to a mixture of pyrazole derivatives that are difficult to separate. Similarly, the N-alkylation step can result in the formation of isomeric products and other side products if not carefully controlled.

Q3: Are there any known safety concerns with the reagents used in this synthesis?

A3: Yes, several reagents require careful handling.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Reactions involving NBS can be exothermic, and its combination with certain solvents like DMF can lead to thermal runaway under certain conditions.[1][2]

  • Ethyl bromoacetate: This is a lachrymator and a strong irritant. It is toxic by ingestion, inhalation, and skin absorption.[3][4]

  • Hydrazine hydrate: This is a corrosive and toxic substance. It is also a suspected carcinogen. All manipulations should be performed with appropriate personal protective equipment in a fume hood.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield of 4-bromo-3,5-dimethylpyrazole Incomplete reaction during bromination.- Increase reaction time. - Use a slight excess of the brominating agent (e.g., NBS). - Ensure efficient stirring.
Formation of di-brominated or other side products.- Use a milder brominating agent or optimize the stoichiometry. - Control the reaction temperature carefully (e.g., perform the reaction at 0°C).
Presence of unreacted 4-bromo-3,5-dimethylpyrazole after N-alkylation Incomplete alkylation reaction.- Increase the reaction time or temperature (e.g., reflux). - Use a stronger base or a different solvent system (e.g., DMF instead of acetone). - Ensure the base is anhydrous.
Formation of an isomeric N-alkylated product Alkylation at the other nitrogen of the pyrazole ring.- While less common for 1H-pyrazoles, this can sometimes occur. Purification by column chromatography is usually effective for separation.
Low yield of the final acetohydrazide product Incomplete hydrazinolysis.- Increase the reaction time or the amount of hydrazine hydrate. - Ensure the ester is fully dissolved in the solvent before adding hydrazine hydrate.
Hydrolysis of the ester back to the carboxylic acid.- Use anhydrous hydrazine and solvent. - Work up the reaction promptly once complete.
Oily product that is difficult to crystallize Presence of residual solvent or impurities.- Purify the product by column chromatography. - Attempt trituration with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization.

Experimental Protocols

Synthesis of 4-Bromo-3,5-dimethylpyrazole

This procedure is adapted from a one-pot synthesis of 4-bromopyrazole derivatives.[5]

  • In a mortar, grind 3,5-dimethylpyrazole (1 mmol) with silica-supported sulfuric acid (0.01 g).

  • Add N-bromosaccharin (1 mmol) to the mixture and continue grinding at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add n-hexane (10 mL) to the mixture and filter.

  • Wash the residue with n-hexane.

  • Evaporate the solvent from the filtrate to obtain the crude 4-bromo-3,5-dimethylpyrazole.

  • Purify the product by column chromatography on silica gel if necessary.

Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

This procedure is based on a general method for the N-alkylation of pyrazoles.

  • To a solution of 4-bromo-3,5-dimethylpyrazole (1 mmol) in acetone (25 mL), add anhydrous potassium carbonate (3 mmol).

  • Add ethyl bromoacetate (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 5-6 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water (30 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Synthesis of this compound

This is a general procedure for the hydrazinolysis of esters.

  • Dissolve ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (a slight excess, e.g., 1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as indicated by TLC.

  • The product may precipitate out of the solution upon completion. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be recrystallized from a suitable solvent like ethanol or methanol to obtain the pure acetohydrazide.

Quantitative Data Summary

StepReactantsReagents/SolventTemp.TimeYieldRef.
Bromination 3,5-dimethylpyrazoleN-bromosaccharin, H₂SO₄/SiO₂RT-~95%[5]
N-alkylation 4-bromo-3,5-dimethylpyrazole, ethyl bromoacetateK₂CO₃, AcetoneReflux14 h~70-80%
Hydrazinolysis Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetateHydrazine hydrate, EthanolRT4 h>80%

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualizing the Synthesis and Potential Pitfalls

The following diagrams illustrate the synthetic workflow and highlight key areas where impurities may arise.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrazinolysis A 3,5-Dimethylpyrazole B 4-Bromo-3,5-dimethylpyrazole A->B NBS or N-bromosaccharin C Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate B->C Ethyl bromoacetate, K2CO3 D This compound C->D Hydrazine hydrate

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_bromination Bromination Impurities cluster_alkylation N-Alkylation Impurities cluster_hydrazinolysis Hydrazinolysis Impurities Start1 3,5-Dimethylpyrazole Desired1 4-Bromo-3,5-dimethylpyrazole Start1->Desired1 Main Reaction Impurity1 4,4-Dibromo-3,5-dimethylpyrazole Start1->Impurity1 Over-bromination Impurity2 Unreacted Starting Material Start1->Impurity2 Incomplete Reaction Start2 4-Bromo-3,5-dimethylpyrazole Desired2 Ethyl 2-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetate Start2->Desired2 Main Reaction Impurity3 Isomeric Product (Alkylation at N2) Start2->Impurity3 Side Reaction Impurity4 Unreacted Starting Material Start2->Impurity4 Incomplete Reaction Start3 Ethyl 2-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetate Desired3 Target Acetohydrazide Start3->Desired3 Main Reaction Impurity5 Carboxylic Acid (Hydrolysis) Start3->Impurity5 Side Reaction Impurity6 Unreacted Ester Start3->Impurity6 Incomplete Reaction

Caption: Potential impurity formation pathways at each synthetic step.

References

Technical Support Center: 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and its derivatives. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key functional groups: the acetohydrazide moiety and the substituted pyrazole ring. The acetohydrazide group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid and hydrazine. The pyrazole ring is generally robust but can be sensitive to strong oxidizing agents and prolonged exposure to UV light, which may lead to degradation or unwanted side reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of the compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For extended storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize oxidative and hydrolytic degradation.

Q3: Can I dissolve the compound in protic solvents like methanol or water for my experiments?

A3: While the compound may be soluble in protic solvents, prolonged storage in these solvents is not recommended due to the risk of solvolysis (hydrolysis). If your experimental protocol requires the use of protic solvents, it is best to prepare the solutions fresh and use them immediately. For long-term storage in solution, aprotic solvents such as DMSO or DMF are preferable.

Q4: I am synthesizing a derivative of this compound and my yields are lower than expected. Could this be a stability issue?

A4: Low yields in derivatization reactions can indeed be related to the stability of the starting material. If the reaction conditions are harsh (e.g., high temperature, strong acids or bases), the acetohydrazide starting material may be degrading. Consider the troubleshooting guide below for potential solutions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR/LC-MS Analysis of a Freshly Opened Sample
  • Possible Cause: The compound may have degraded during shipping or initial storage. The primary degradation product is likely 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid due to hydrolysis.

  • Troubleshooting Steps:

    • Confirm the Structure of Impurities: Attempt to identify the unexpected peaks by comparing their mass and fragmentation patterns with the expected degradation products.

    • Purity Check: Re-purify a small amount of the compound by recrystallization or column chromatography.

    • Contact Supplier: If significant degradation is observed in a newly acquired compound, contact the supplier for a replacement.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: The active compound might be degrading in the assay medium, especially if the medium is aqueous and has a non-neutral pH.

  • Troubleshooting Steps:

    • Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in the assay buffer for different durations (e.g., 0, 2, 4, 8, 24 hours) and then analyzing the samples by LC-MS to quantify the remaining parent compound.

    • pH Optimization: If degradation is observed, investigate if adjusting the pH of the assay buffer (while maintaining biological relevance) can improve stability.

    • Fresh Preparations: Always use freshly prepared solutions of the compound for your assays.

Data Presentation

As no specific quantitative stability data for this compound is publicly available, we provide a template for you to record your own experimental findings.

Table 1: Stability of this compound under Various Conditions

ConditionSolvent/MediumTemperature (°C)Duration (hours)% Remaining Parent CompoundMajor Degradation Product(s)
Hydrolytic
Acidic0.1 M HCl2524
NeutralPBS (pH 7.4)2524
Basic0.1 M NaOH2524
Oxidative
3% H₂O₂ in Water254
Thermal
Solid State-5072
In SolutionDMSO5072
Photostability
Solid State-25 (UV light)24
In SolutionMethanol25 (UV light)24

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the condensation of this compound with an aldehyde or ketone to form the corresponding hydrazone derivative.

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add 1 to 1.2 equivalents of the desired aldehyde or ketone to the solution.

  • Catalyst: Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Derivatives start Start: Dissolve Acetohydrazide add_carbonyl Add Aldehyde/ Ketone start->add_carbonyl add_catalyst Add Acetic Acid (catalyst) add_carbonyl->add_catalyst react Stir/Reflux (Monitor by TLC) add_catalyst->react workup Cool & Precipitate/ Concentrate react->workup purify Recrystallize/ Column Chromatography workup->purify end End: Pure Derivative purify->end

Caption: General experimental workflow for the synthesis of derivatives.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Low Yields start Low Yield or Impure Product check_sm Check Starting Material Purity (NMR/LC-MS) start->check_sm is_sm_pure Is Starting Material Pure? check_sm->is_sm_pure purify_sm Purify Starting Material is_sm_pure->purify_sm No optimize_rxn Optimize Reaction Conditions is_sm_pure->optimize_rxn Yes purify_sm->optimize_rxn is_temp_high High Temp? optimize_rxn->is_temp_high lower_temp Lower Reaction Temperature is_temp_high->lower_temp Yes is_ph_extreme Extreme pH? is_temp_high->is_ph_extreme No lower_temp->is_ph_extreme neutralize_ph Use Milder Acid/Base Catalyst is_ph_extreme->neutralize_ph Yes end Improved Yield is_ph_extreme->end No neutralize_ph->end

Caption: Troubleshooting workflow for low reaction yields.

Troubleshooting low conversion rates in pyrazole acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during the synthesis of pyrazole acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for pyrazole acetohydrazide?

A1: Pyrazole acetohydrazide is typically synthesized in a two-step process. The first step involves the synthesis of a pyrazole ester, such as ethyl pyrazole-4-carboxylate, often through the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3] The second step is the conversion of the pyrazole ester to pyrazole acetohydrazide via hydrazinolysis with hydrazine hydrate.[4][5]

Q2: My yield of pyrazole acetohydrazide is consistently low. What are the most common causes?

A2: Low yields in pyrazole acetohydrazide synthesis can stem from several factors. These include incomplete conversion of the starting pyrazole ester, degradation of hydrazine hydrate, suboptimal reaction temperature and time, and the formation of side products. The purity of the starting materials is also a critical factor.

Q3: I am observing the formation of a significant amount of unreacted ethyl pyrazole-4-carboxylate in my TLC analysis. How can I drive the reaction to completion?

A3: To drive the hydrazinolysis reaction to completion, consider the following:

  • Increase the excess of hydrazine hydrate: Using a larger excess of hydrazine hydrate (e.g., 10-20 equivalents) can significantly improve the conversion rate.

  • Increase the reaction time: Monitor the reaction by TLC and extend the reflux time until the starting ester spot is no longer visible.

  • Increase the reaction temperature: If the reaction is being run at a lower temperature, increasing it to reflux in a suitable solvent like ethanol can improve the rate of conversion.

Q4: The reaction mixture turns a yellow or reddish color. Is this normal, and how can I obtain a pure, white product?

A4: The formation of colored impurities is a common issue in reactions involving hydrazines, which can be due to their decomposition or oxidation of intermediates. To obtain a pure product, you can:

  • Purify the crude product: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is often effective in removing colored impurities.

  • Use fresh hydrazine hydrate: Hydrazine hydrate can degrade over time. Using a freshly opened bottle or purifying the hydrazine hydrate before use can minimize the formation of colored byproducts.

Q5: Are there any known issues with the direct conversion of some substituted pyrazole esters to their corresponding hydrazides?

A5: Yes, in some cases, the direct hydrazinolysis of substituted pyrazole esters can be challenging. For instance, one study reported that the direct formation of 5-benzamidopyrazole-4-carbohydrazides from their corresponding ethyl esters with hydrazine hydrate was unsuccessful.[4] In such cases, an alternative synthetic route may be necessary.

Troubleshooting Guide: Low Conversion Rates

This guide provides a systematic approach to troubleshooting low conversion rates in the synthesis of pyrazole acetohydrazide from a pyrazole ester.

Table 1: Key Experimental Parameters and Their Impact on Yield
ParameterTypical RangeEffect on Low YieldTroubleshooting Action
Molar Ratio of Hydrazine Hydrate to Ester 3 - 20 equivalentsInsufficient hydrazine can lead to incomplete reaction.Increase the equivalents of hydrazine hydrate. Monitor reaction progress by TLC.
Reaction Temperature Room Temperature to RefluxLow temperatures can result in slow or incomplete reactions.Increase the temperature to reflux in a suitable solvent (e.g., ethanol).
Reaction Time 2 - 24 hoursInsufficient time will lead to incomplete conversion.Monitor the reaction by TLC and extend the reaction time as needed.
Solvent Ethanol, MethanolThe choice of solvent can affect solubility and reaction rate.Ensure the starting ester is soluble in the chosen solvent at the reaction temperature.
Purity of Starting Materials High PurityImpurities in the ester or hydrazine can lead to side reactions.Use purified starting materials. Use fresh hydrazine hydrate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol describes a common method for synthesizing the pyrazole ester intermediate.

Materials:

  • Ethyl 2-formyl-3-oxopropanoate

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (1-1.2 equivalents) dropwise to the cooled solution with stirring.

  • Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 17 hours.[6]

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to obtain ethyl 1H-pyrazole-4-carboxylate. A yield of around 72% can be expected.[6]

Protocol 2: Synthesis of 1H-pyrazole-4-carbohydrazide (Pyrazole Acetohydrazide)

This protocol outlines the conversion of the pyrazole ester to the desired acetohydrazide.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

  • Add a significant excess of hydrazine hydrate (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux and maintain reflux for 3-6 hours. Monitor the disappearance of the starting ester by TLC.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, 1H-pyrazole-4-carbohydrazide, will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the product in a vacuum oven. The expected yield is typically high (often greater than 90%) if the reaction goes to completion.

Visual Guides

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ester Synthesis cluster_step2 Step 2: Hydrazinolysis Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl 2-formyl-3-oxopropanoate) Pyrazole_Ester Ethyl Pyrazole-4-carboxylate Dicarbonyl->Pyrazole_Ester Condensation Hydrazine Hydrazine Hydrazine->Pyrazole_Ester Pyrazole_Ester_2 Ethyl Pyrazole-4-carboxylate Acetohydrazide Pyrazole Acetohydrazide Pyrazole_Ester_2->Acetohydrazide Hydrazinolysis (Reflux) Hydrazine_Hydrate Hydrazine Hydrate (Excess) Hydrazine_Hydrate->Acetohydrazide

Caption: General two-step synthesis of pyrazole acetohydrazide.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Rate Observed check_sm Check Purity of Starting Materials start->check_sm sm_impure Use Fresh/Purified Reagents check_sm->sm_impure Impure check_conditions Review Reaction Conditions check_sm->check_conditions Pure sm_impure->check_conditions increase_hydrazine Increase Molar Ratio of Hydrazine Hydrate check_conditions->increase_hydrazine Low Hydrazine Ratio increase_temp_time Increase Temperature and/or Reaction Time check_conditions->increase_temp_time Mild Conditions monitor_tlc Monitor by TLC increase_hydrazine->monitor_tlc increase_temp_time->monitor_tlc reaction_complete Reaction Complete monitor_tlc->reaction_complete

Caption: A logical workflow for troubleshooting low conversion rates.

Relationship between Key Parameters and Yield

Parameter_Relationships Yield Conversion Rate / Yield Hydrazine Molar Ratio of Hydrazine Hydrate Hydrazine->Yield Positive Correlation Temp Reaction Temperature Temp->Yield Positive Correlation (up to reflux) Time Reaction Time Time->Yield Positive Correlation Purity Starting Material Purity Purity->Yield Direct Impact

Caption: Factors directly influencing the yield of pyrazole acetohydrazide.

References

Technical Support Center: Recrystallization of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1] For hydrazide and pyrazole derivatives, polar organic solvents are often a good starting point. Based on the recrystallization of similar compounds, ethanol, methanol, or isopropanol are recommended initial choices.[2] A mixed solvent system, such as ethanol/water or ethanol/hexane, can also be effective if a single solvent does not provide the desired solubility characteristics.[2] It is always best to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for your specific sample.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This issue typically arises from using an inappropriate solvent or an insufficient volume of it.[2]

  • Solvent Choice: If the compound has poor solubility even when heated, the solvent may not be suitable. Try a more polar solvent or a mixed solvent system.[1]

  • Solvent Volume: Ensure you are using a sufficient amount of the chosen solvent. Add the solvent in small portions to the heated crude product until it just dissolves.[2]

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[2]

Q3: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A3: A lack of crystal formation upon cooling may indicate that the solution is not supersaturated.[1] Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: Introduce a tiny seed crystal of the pure compound into the solution. This will act as a template for further crystal formation.[2]

  • Concentration: It is possible that too much solvent was initially added. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[2]

  • Slow Cooling: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization.[2]

Q4: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[2] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[2]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation of the solution and allow it to cool slowly.[2]

  • Use a Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol). At an elevated temperature, add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise until the solution becomes slightly turbid. Then, let it cool slowly.[2]

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low recovery of the purified product can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[2][3]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.[2]

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[2]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[2][3]

Data Presentation

Table 1: Potential Solvents for Recrystallization

Solvent ClassExamplesSuitability for Hydrazides/Pyrazoles
AlcoholsMethanol, Ethanol, IsopropanolOften effective; good starting point.[2]
KetonesAcetoneCan be a suitable solvent.
EstersEthyl AcetateMay be used, sometimes in mixed systems.
HalogenatedDichloromethane, ChloroformCan be effective, but use with caution.
Aprotic PolarDimethylformamide (DMF)Effective for dissolving hydrazones upon heating.[4]
Non-polarHexane, PentaneGenerally used as anti-solvents in mixed systems.[2][4]
AqueousWaterCan be used as an anti-solvent with a miscible organic solvent.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, methanol, acetone) to find a suitable one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2][3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualization

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution to induce crystallization dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect and dry pure crystals crystals_form->collect Yes oiling_out Compound 'oils out'? crystals_form->oiling_out No no_crystals Induce crystallization: - Scratch flask - Seed with pure crystal - Concentrate solution oiling_out->no_crystals No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes no_crystals->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Purifying Pyrazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazole derivatives?

A1: The most frequently used stationary phase for the column chromatography of pyrazole derivatives is silica gel.[1][2][3] However, due to the basic nature of the pyrazole ring's nitrogen atoms, issues such as peak tailing and compound degradation can occur due to strong interactions with the acidic silica surface.[4]

Q2: How can I prevent my pyrazole derivative from degrading or tailing on a silica gel column?

A2: To mitigate issues with acidic silica gel, you can deactivate the stationary phase. This is commonly achieved by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia, to the mobile phase or the silica gel slurry during column packing.[4][5][6] Alternatively, using a less acidic stationary phase like neutral alumina can be a good option.[4][5]

Q3: What are common mobile phase systems for pyrazole derivative purification?

A3: The choice of mobile phase depends on the polarity of the specific pyrazole derivative. Common solvent systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[2][3][6] For more polar or water-soluble pyrazoles, reversed-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol may be effective.[5][7]

Q4: My pyrazole derivative is not moving from the baseline on the TLC plate with ethyl acetate/hexane. What should I do?

A4: If your compound is very polar and shows a low Rf value, you need to increase the polarity of your mobile phase. You can do this by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate). If that is insufficient, consider adding a small amount of a more polar solvent like methanol to your eluent system.

Q5: I'm observing the formation of regioisomers in my reaction. Can I separate them by column chromatography?

A5: Yes, column chromatography is a common method for separating regioisomers of pyrazole derivatives.[1] Careful optimization of the mobile phase using thin-layer chromatography (TLC) is crucial to achieve good separation. Experimenting with different solvent combinations can alter the selectivity and improve the resolution between the isomers.[6]

Troubleshooting Guides

This section addresses specific problems you may encounter during the column chromatography of pyrazole derivatives.

Issue 1: Poor Separation of Compound from Impurities

Symptoms:

  • Overlapping spots on TLC after column chromatography.

  • Collected fractions contain a mixture of the desired product and impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Re-optimize the mobile phase using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation.[6] Try different solvent systems to improve selectivity.
Column Overloading The amount of crude material loaded onto the column should be about 1-5% of the mass of the stationary phase.[6] If you overload the column, the separation efficiency will decrease. Use a larger column or reduce the sample load.
Uneven Column Packing Ensure the column is packed uniformly without any air bubbles or channels, as this can lead to poor separation.[6]
Compound Degradation on Column If your compound is sensitive to the stationary phase, it may degrade during chromatography, leading to the appearance of new impurities. Test for compound stability on a TLC plate.[8] If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[4][6]
Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly

Symptoms:

  • The desired compound does not elute from the column even with a high percentage of polar solvent.

  • Significant tailing of the spot on TLC.

Possible Causes & Solutions:

CauseSolution
Strong Interaction with Stationary Phase The basic nitrogens of the pyrazole ring can interact strongly with acidic silica gel.[4] Add a basic modifier like triethylamine (0.1-1%) to your eluent to reduce this interaction.[6]
Insufficiently Polar Mobile Phase Gradually increase the polarity of the mobile phase. If a hexane/ethyl acetate system is not polar enough, try a dichloromethane/methanol system.
Compound Precipitation on Column If the compound has low solubility in the mobile phase, it may precipitate at the top of the column.[9] In this case, you may need to change the solvent system to one that better dissolves your compound.
Issue 3: The Purified Product is an Oil and Fails to Crystallize

Symptoms:

  • After removing the solvent, the product remains a viscous oil instead of a solid.

Possible Causes & Solutions:

CauseSolution
Presence of Impurities Even small amounts of impurities can prevent crystallization. Re-purify the compound by column chromatography, ensuring clean separation.[4]
Residual Solvent Ensure all solvent has been removed under high vacuum.
Inherent Property of the Compound Some pyrazole derivatives are naturally oils or low-melting solids.
Inhibiting Crystallization If the product is pure but oily, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] Trituration with a non-polar solvent like cold hexanes or diethyl ether can also help solidify the product.[4]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for a Moderately Polar Pyrazole Derivative
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your desired compound an Rf value of approximately 0.3.

  • Column Packing (Slurry Method):

    • Choose a column of appropriate size for the amount of crude material.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring a level and compact bed.

    • Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the silica surface.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or nitrogen) to start the elution process.

    • Begin with the solvent system determined from your TLC analysis. If a gradient elution is needed, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole derivative.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis & Solvent System Optimization packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading packing->loading elution Elution with Mobile Phase loading->elution collection Fraction Collection elution->collection fraction_tlc TLC Analysis of Fractions collection->fraction_tlc pooling Pooling of Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation product Pure Pyrazole Derivative evaporation->product

Caption: A standard workflow for the purification of pyrazole derivatives using column chromatography.

troubleshooting_tree cluster_separation Separation Issues cluster_solutions_sep Solutions for Separation cluster_solutions_elution Solutions for Elution start Poor Separation or Recovery? overlapping_spots Overlapping Spots/Impure Fractions start->overlapping_spots Yes no_elution Compound Not Eluting start->no_elution Yes optimize_solvent Re-optimize Mobile Phase (TLC) overlapping_spots->optimize_solvent check_loading Reduce Sample Load overlapping_spots->check_loading repack_column Repack Column Evenly overlapping_spots->repack_column add_base Add Triethylamine to Eluent no_elution->add_base increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity change_stationary_phase Use Alumina or Deactivated Silica no_elution->change_stationary_phase

Caption: A troubleshooting decision tree for common column chromatography problems with pyrazoles.

References

Monitoring the progress of reactions involving 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring reactions involving this compound?

A1: The progress of reactions with this compound is typically monitored using standard organic chemistry techniques. The most common methods are Thin-Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of products and intermediates.[1][2]

Q2: How should I prepare a sample from my reaction mixture for analysis?

A2: To prepare a sample, or aliquot, take a small amount of the reaction mixture (a few drops) using a capillary spotter or pipette. Dissolve this aliquot in a small volume of a volatile solvent (e.g., ethyl acetate, dichloromethane). This solution can then be used directly for TLC spotting or further diluted for HPLC and NMR analysis. If the reaction is conducted in a high-boiling solvent like DMF or DMSO, it may be necessary to remove the solvent under high vacuum after spotting on a TLC plate to prevent streaking.[3]

Q3: What indicates that my reaction is complete?

A3: Reaction completion is generally indicated by the complete consumption of the limiting starting material. On a TLC plate, this means the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[1] In an HPLC chromatogram, the peak for the starting material should disappear or be reduced to a baseline level, while a new peak for the product appears and grows.

Q4: What is a "cospot" in TLC analysis and why is it important?

A4: A cospot is a single lane on a TLC plate where both the starting material and the reaction mixture are spotted in the same location. This is crucial for confirming the identity of the starting material spot in the reaction lane, especially when the product's retention factor (Rf) is very close to that of the reactant. It helps to distinguish between the reactant and product and to avoid misinterpretation if the reaction conditions alter the appearance of the reactant spot.

Visualizing Reaction Progress & Troubleshooting

Monitoring a reaction is a systematic process of sampling, analysis, and decision-making. The following workflow illustrates the general procedure.

Reaction_Monitoring_Workflow Start Start Reaction TakeAliquot Take Aliquot from Reaction Mixture Start->TakeAliquot Analyze Analyze via TLC / HPLC TakeAliquot->Analyze Decision Is Starting Material Consumed? Analyze->Decision Continue Continue Reaction (Wait & Re-sample) Decision->Continue No Workup Proceed to Work-up and Purification Decision->Workup  Yes Continue->TakeAliquot End Reaction Complete Workup->End

Caption: A general workflow for monitoring a chemical reaction.

A common reaction for this compound involves condensation with an aldehyde or ketone to form a hydrazone. This transformation is readily monitored by observing the disappearance of the starting materials and the appearance of the new, often less polar, hydrazone product.[4][5]

Hydrazone_Synthesis Hydrazide 2-(4-Bromo-3,5-dimethyl-1H- pyrazol-1-yl)acetohydrazide (Starting Material 1) plus + Hydrazide->plus Carbonyl Aldehyde or Ketone (Starting Material 2) Product Resulting Hydrazone (Product) Carbonyl->Product Condensation (-H2O) plus->Carbonyl

Caption: Typical reaction pathway for hydrazone synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during reaction monitoring.

Thin-Layer Chromatography (TLC) Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Spots are streaking or tailing 1. Sample is too concentrated (overloaded).[6][7]2. The compound is highly polar or acidic/basic.[8]3. The solvent system is inappropriate.1. Dilute the sample solution before spotting.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.[8]3. Adjust the polarity of the solvent system.
Spots remain at the baseline (Rf ≈ 0) 1. The eluent is not polar enough to move the compound.[8]2. The compound has adsorbed irreversibly to the silica.1. Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).2. Consider using a different stationary phase, like alumina or reverse-phase plates.
Spots run with the solvent front (Rf ≈ 1) 1. The eluent is too polar.[8]1. Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
No spots are visible 1. The sample is too dilute.[6]2. The compound does not visualize under UV light.3. The compound is volatile and evaporated.[8]1. Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[9]2. Use a chemical stain (e.g., iodine vapor, potassium permanganate, or anisaldehyde).[10]3. This is less common for this compound but can be an issue with low-boiling point substances.

digraph "TLC_Troubleshooting" {
graph [splines=ortho, rankdir=TB, size="7.5,7.5", dpi=72, bgcolor="#FFFFFF"];
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes
start [label="TLC Plate Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_rf [label="What is the Rf value?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_shape [label="What is the spot shape?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Rf Path
rf_low [label="Rf ≈ 0\n(At Baseline)", fillcolor="#F1F3F4", fontcolor="#202124"];
rf_high [label="Rf ≈ 1\n(At Solvent Front)", fillcolor="#F1F3F4", fontcolor="#202124"];
rf_ok [label="Rf is acceptable\n(0.2 - 0.8)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Shape Path
shape_streak [label="Streaking or Tailing", fillcolor="#F1F3F4", fontcolor="#202124"];
shape_good [label="Sharp, round spots", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions
sol_polar [label="Increase Eluent Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol_nonpolar [label="Decrease Eluent Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol_dilute [label="Dilute Sample / Add Acid or Base to Eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections
start -> check_rf;
start -> check_shape;

check_rf -> rf_low [label="Low"];
check_rf -> rf_high [label="High"];
check_rf -> rf_ok [label="OK"];

rf_low -> sol_polar;
rf_high -> sol_nonpolar;
rf_ok -> check_shape;

check_shape -> shape_streak [label="Poor"];
check_shape -> shape_good [label="Good"];
shape_streak -> sol_dilute;

}

Caption: Troubleshooting flowchart for common TLC analysis issues.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Broad or Tailing Peaks 1. Column overload.2. Secondary interactions with the stationary phase.3. High dead volume in the system.1. Reduce the injection volume or sample concentration.2. Add a modifier to the mobile phase (e.g., trifluoroacetic acid for reverse-phase) or use a different column type.[11]3. Check and tighten all fittings.
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Column degradation.1. Prepare fresh mobile phase daily and ensure proper mixing/degassing.2. Use a column oven to maintain a constant temperature.3. Flush the column or replace it if performance does not improve.
No Product Peak Detected 1. The product is retained on the column.2. The detector wavelength is incorrect.3. The reaction has not produced the desired product.1. Modify the mobile phase gradient to elute more retained compounds.2. Run a UV-Vis spectrum of the product to determine its λ-max and set the detector accordingly.3. Confirm results with another method like TLC or NMR.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate and Chamber Preparation :

    • Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate (e.g., silica gel 60 F254).[1]

    • Mark three lanes on this line for Starting Material (SM), Cospot (CO), and Reaction Mixture (RM).

    • Prepare a developing chamber by adding a suitable eluent (see Table 2) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spotting the Plate :

    • Dissolve a small amount of the starting material in a volatile solvent to create a reference solution.

    • Using a capillary tube, spot the SM reference solution on the 'SM' mark.

    • Take an aliquot of the reaction mixture and spot it on the 'RM' mark.

    • Spot the SM solution and the reaction mixture at the same 'CO' mark.[6]

  • Development and Visualization :

    • Place the spotted TLC plate in the prepared chamber, ensuring the eluent level is below the pencil line. Close the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If spots are not UV-active, use a chemical stain.

  • Interpretation :

    • Compare the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot in the 'RM' lane indicates the reaction is progressing or complete. The appearance of a new spot corresponds to the product.

Table 1: Recommended TLC Solvent Systems (Eluents)
System
70:30 Hexane : Ethyl Acetate
50:50 Hexane : Ethyl Acetate
95:5 Dichloromethane : Methanol
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation :

    • Take an aliquot from the reaction mixture.

    • Dilute the sample significantly with the mobile phase (e.g., 1:1000) to avoid overloading the column and detector.

    • Filter the diluted sample through a 0.2 or 0.45 µm syringe filter into an HPLC vial.

  • Method Setup :

    • Set up the HPLC system according to the parameters in Table 3 or a previously developed method.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis :

    • Inject a sample of the starting material first to determine its retention time.

    • Inject the prepared reaction mixture sample.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak.

  • Interpretation :

    • The reaction is considered complete when the peak area of the starting material is negligible and the product peak area has maximized. The relative peak areas can be used to estimate the percentage conversion.

| Table 2: Example HPLC Method Parameters for Pyrazole Derivatives[11] | | :--- | :--- | | Parameter | Condition | | Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 25 °C | | Detection | UV at 254 nm (or λ-max of the chromophore) | | Injection Volume | 10 µL |

Protocol 3: Monitoring by ¹H NMR Spectroscopy
  • Sample Preparation :

    • Take a larger aliquot (0.1-0.5 mL) from the reaction mixture.

    • Evaporate the solvent under reduced pressure. If the reaction solvent is non-volatile (e.g., DMSO), a work-up (e.g., liquid-liquid extraction) may be necessary to isolate the crude material.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Analysis :

    • Acquire a ¹H NMR spectrum.[12]

    • Compare the spectrum of the reaction mixture to the spectrum of the starting material.

  • Interpretation :

    • Look for the disappearance of characteristic peaks of the starting material and the appearance of new peaks corresponding to the product. Integration of key signals can provide a ratio of product to starting material.

| Table 3: Characteristic ¹H NMR Chemical Shifts (in CDCl₃, approximate) | | :--- | :--- | :--- | | Functional Group | Protons | Approximate Chemical Shift (δ, ppm) | | Starting Material | | | | Pyrazole Methyls | -CH₃ | 2.2 - 2.5 | | Methylene | -CH₂- | ~4.7 | | Hydrazide | -NHNH₂ | Broad signals, variable (5.0 - 9.0) | | Hydrazone Product (Example) | | | | Imine | -N=CH- | 7.5 - 8.5 | | Pyrazole Methyls | -CH₃ | Shifted slightly from starting material | | Methylene | -CH₂- | Shifted slightly from starting material |

References

Validation & Comparative

Comparing the biological activity of bromo-substituted vs. non-bromo pyrazole acetohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of bromo-substituted pyrazole acetohydrazides against their non-bromo counterparts, supported by experimental data.

Antimicrobial Activity: Bromo- vs. Non-Bromo Pyrazole Acetohydrazides

A study by Verma et al. (2019) provides a direct comparison of the antimicrobial efficacy of a bromo-substituted pyrazole acetohydrazide with its non-bromo analogues, including chloro, fluoro, and unsubstituted phenyl derivatives. The results indicate that the presence of electron-withdrawing groups, such as bromine, enhances the antimicrobial potential of these compounds.[1][2]

Quantitative Antimicrobial Data

The following table summarizes the zone of inhibition data for the tested compounds against various bacterial and fungal strains.

Compound IDSubstitution (R)E. coli (mm)S. aureus (mm)P. aeruginosa (mm)B. subtilis (mm)C. albicans (mm)S. cerevisiae (mm)
6a H101211121314
6b Br131412131516
6c Cl141513141617
6d F161614151818
Ciprofloxacin-25242625--
Amphotericin-B-----2221

Data extracted from Verma et al., 2019.

Anticancer and Anti-inflammatory Potential of Bromo-Substituted Pyrazoles

While direct comparative studies on the anticancer and anti-inflammatory activities of bromo-substituted versus non-bromo pyrazole acetohydrazides are limited in the reviewed literature, several studies highlight the significant potential of bromo-substituted pyrazole derivatives in these areas.

One study found that a compound with a 4-bromophenyl group on the pyrazole ring exhibited potent anticancer activity against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.[3] Another study reported that pyrazole analogs containing chloro and bromo groups on the para-substituted benzene ring demonstrated excellent cytotoxicity against human lung cancer (A549) and fibrosarcoma (HT1080) cell lines.[3] Furthermore, the presence of a bromine atom on a coumarin-pyrazole hybrid was found to significantly enhance its anticancer potential against A-549 lung cancer cell lines.[4]

In the context of anti-inflammatory activity, pyrazole derivatives are known to act through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes (specifically COX-2), modulation of cytokines, suppression of the NF-κB signaling pathway, and inhibition of lipoxygenase (LOX).[5][6]

Experimental Protocols

Synthesis of Pyrazole Acetohydrazides

The synthesis of the compared pyrazole acetohydrazides involves a two-step process:

Step 1: Synthesis of 3-(4-substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

A detailed protocol for the synthesis of the bromo-substituted intermediate, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is provided below. The same general procedure can be adapted for other substituted and non-substituted analogs.

  • Vilsmeier-Haack Reagent Preparation: Phosphoryl chloride (POCl₃, 5.6 ml) is added dropwise to cold N,N-dimethylformamide (DMF, 22.5 ml) with continuous stirring at 0-5 °C for approximately 30 minutes.[7]

  • Reaction with Hydrazone: 4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) is added to the prepared Vilsmeier-Haack reagent.[7]

  • Reaction Conditions: The resulting mixture is stirred at 60 °C for 6 hours.[7]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into crushed ice, leading to the formation of a white precipitate. This solid is filtered, dried, and purified using column chromatography with chloroform as the eluent. Recrystallization from a chloroform solution yields colorless prisms of the final product.[7]

Step 2: Synthesis of (1-phenyl-3-(4-substituted-phenyl)-1H-pyrazol-4-yl)methylene)acetohydrazide

  • Condensation Reaction: The appropriate 3-(4-substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is refluxed with acetohydrazide in ethanol for 3 hours.

  • Monitoring and Isolation: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solid product is filtered, washed, and recrystallized from ethanol.

Antimicrobial Screening: Agar Well Diffusion Method
  • Media Preparation: Nutrient agar for bacteria and malt extract agar for fungi are prepared and sterilized.

  • Inoculation: The agar plates are inoculated with the respective microbial cultures.

  • Well Preparation and Sample Loading: Wells of 8 mm diameter are made in the agar plates, and 100 µL of the test compound solution (dissolved in DMSO) is added to each well.

  • Incubation: The plates are incubated at 37 °C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for the antimicrobial action of these specific pyrazole acetohydrazides are not yet fully elucidated. However, the mechanism for some pyrazole-derived antimicrobial agents involves the disruption of the bacterial cell wall.[8]

For anti-inflammatory effects, pyrazole derivatives are known to target several key pathways:

  • COX Inhibition: Many pyrazole compounds, most notably Celecoxib, are selective inhibitors of COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[5]

  • NF-κB Pathway: Some pyrazole derivatives have been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and interleukins.[9]

Below are diagrams illustrating the general synthesis workflow and a potential anti-inflammatory signaling pathway.

Synthesis_Workflow Substituted_Acetophenone 4-Substituted Acetophenone Hydrazone 4-Substituted Acetophenone Phenylhydrazone Substituted_Acetophenone->Hydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Pyrazole_Carbaldehyde 3-(4-Substituted-phenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde Hydrazone->Pyrazole_Carbaldehyde Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier_Reagent->Pyrazole_Carbaldehyde Final_Product (1-phenyl-3-(4-substituted-phenyl)-1H-pyrazol-4-yl) methylene)acetohydrazide Pyrazole_Carbaldehyde->Final_Product Acetohydrazide Acetohydrazide Acetohydrazide->Final_Product

General synthesis workflow for pyrazole acetohydrazides.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB releases Pyrazole Pyrazole Derivative Pyrazole->IKK inhibits DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes activates Stimulus Inflammatory Stimulus Stimulus->Receptor

Potential NF-κB inhibitory pathway for pyrazole derivatives.

References

A Comparative Guide to the Spectroscopic Analysis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel pyrazole-based compounds, such as 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and its derivatives, is a significant area of research. Accurate structural elucidation of these synthesized molecules is critical, and spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comparative overview of the spectroscopic data for this class of compounds, supported by experimental protocols.

General Synthesis and Reaction Pathway

The synthesis of this compound derivatives typically begins with the formation of the pyrazole ring, followed by N-alkylation with an ethyl haloacetate, and finally, hydrazinolysis to yield the acetohydrazide. Derivatives can then be synthesized by condensing the acetohydrazide with various aldehydes or ketones.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Hydrazinolysis cluster_4 Step 5: Derivative Synthesis A β-Diketone C 3,5-Dimethylpyrazole A->C Condensation B Hydrazine Hydrate B->C D 4-Bromo-3,5-dimethyl-1H-pyrazole C->D Bromine F Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate D->F E Ethyl 2-chloroacetate E->F K2CO3, DMF H This compound F->H G Hydrazine Hydrate G->H Ethanol, Reflux J Acetohydrazide Derivatives H->J I Aldehyde/Ketone I->J Condensation

Caption: General synthesis workflow for acetohydrazide derivatives.

Spectroscopic Data Comparison

The following sections summarize the expected spectroscopic data for the parent compound, this compound, and its derivatives based on the analysis of similar pyrazole structures.

FT-IR spectroscopy is crucial for identifying the key functional groups present in the molecules. The table below outlines the characteristic absorption bands.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
N-H (Amide/Hydrazide)Stretching3350 - 3180[IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explanation]
C-H (Aromatic/Aliphatic)Stretching3100 - 2850[IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explanation]
C=O (Amide I)Stretching1710 - 1670
C=N (Pyrazole Ring)Stretching1640 - 1580
N-H (Amide II)Bending1550 - 1530[IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explanation]
C-NStretching1440 - 1410[Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR]
C-BrStretching600 - 500[IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explanation]

For derivatives formed by condensation with aldehydes, a C=N stretching band for the newly formed imine bond would be expected around 1635-1640 cm⁻¹.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Chemical shifts are influenced by the electronic environment of the nuclei.

¹H NMR Data

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityNotes
-NH (Amide)11.0 - 9.0SingletPosition can vary, may be exchangeable with D₂O.
-NH₂ (Hydrazide)4.5 - 4.0SingletBroad signal, may be exchangeable with D₂O.
-CH₂- (Methylene)5.0 - 4.5SingletProtons on the carbon adjacent to the pyrazole nitrogen.
-CH₃ (Pyrazole Ring)2.5 - 2.1SingletTwo distinct singlets for the two methyl groups at positions 3 and 5.
Aromatic/Heterocyclic Protons8.5 - 7.0MultipletFor derivatives with aromatic substituents, these protons will appear in the downfield region.

¹³C NMR Data

Carbon(s)Expected Chemical Shift (δ, ppm)Notes
C=O (Amide)170 - 165Carbonyl carbon of the acetohydrazide moiety.
C₃ & C₅ (Pyrazole Ring)150 - 140Carbons bearing the methyl groups.
C₄ (Pyrazole Ring)100 - 90Carbon bearing the bromine atom. The shift is influenced by the halogen.
-CH₂- (Methylene)60 - 50Methylene carbon adjacent to the pyrazole nitrogen.
-CH₃ (Pyrazole Ring)15 - 10Methyl group carbons.
Aromatic/Heterocyclic Carbons160 - 110In derivatives with aromatic or other heterocyclic rings.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For this compound (C₇H₁₁BrN₄O), the expected molecular weight is approximately 247.09 g/mol . The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.

Fragmentation_Pathway cluster_0 Mass Spectrometry Fragmentation mol [C₇H₁₁BrN₄O]⁺˙ (Parent Molecule) frag1 [C₅H₇BrN₂]⁺ (Loss of CH₂CONHNH₂) mol->frag1 frag2 [C₇H₁₀BrN₄]⁺ (Loss of OH) mol->frag2 frag3 [C₂H₅N₂O]⁺ (Acetohydrazide fragment) mol->frag3

Caption: A simplified fragmentation pathway.

Experimental Protocols

The following are generalized experimental protocols based on published methodologies for similar compounds.

  • Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole: 3,5-dimethylpyrazole is dissolved in a suitable solvent (e.g., glacial acetic acid) and cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature. The product is precipitated by pouring the mixture into ice-cold water, then filtered, washed, and recrystallized.

  • Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: 4-Bromo-3,5-dimethyl-1H-pyrazole is dissolved in a polar aprotic solvent like DMF. Anhydrous potassium carbonate is added, followed by the dropwise addition of ethyl 2-chloroacetate. The mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. After completion, the mixture is poured into ice-cold water, and the precipitated solid is filtered, washed, and dried.

  • Synthesis of this compound: The synthesized ethyl ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After cooling, the resulting solid product is filtered, washed with cold ethanol, and recrystallized to obtain the pure acetohydrazide.

  • FT-IR Spectra: Spectra are typically recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.

  • NMR Spectra: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.

  • Mass Spectra: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a clear and definitive method for their structural characterization. The combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry allows for the unambiguous identification of the synthesized compounds. The data presented in this guide serves as a valuable reference for researchers working on the synthesis and characterization of novel pyrazole-based compounds for potential applications in drug discovery and development. The consistency of the spectroscopic data with the expected structures confirms the successful synthesis of these target molecules.

Validating the Structure of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a substituted pyrazole derivative of interest in medicinal chemistry.

While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques are indispensable for complex molecules, offering definitive evidence of atomic connectivity and spatial relationships. This guide will delve into the application of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural elucidation of the title compound and compare this methodology with other potential analytical techniques.

Structural Elucidation using 2D NMR

Two-dimensional NMR spectroscopy disperses NMR signals into two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei. For this compound, these techniques provide a detailed map of the molecule's framework.

Illustrative 2D NMR Data for this compound

The following table summarizes the expected correlations from a suite of 2D NMR experiments. These are predicted values based on the known structure and typical chemical shifts for similar pyrazole derivatives.

Proton (¹H) Expected Chemical Shift (ppm) Correlated Carbon (¹³C) via HSQC Expected Chemical Shift (ppm) Key HMBC Correlations (¹H to ¹³C)
CH₃ (C3-Methyl)~2.2C3-CH₃~12C3, C4, C5
CH₃ (C5-Methyl)~2.4C5-CH₃~14C4, C5, N-CH₂
N-CH₂~4.8N-CH₂~50C5, C=O
NH~7.5--C=O
NH₂~9.0--C=O

Table 1. Predicted 2D NMR correlations for this compound.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for structural validation, other analytical methods can provide complementary information.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (through-bond correlations)Unambiguous structure determination in solutionRequires larger sample amounts, longer acquisition times
X-ray Crystallography Precise 3D molecular structure in the solid stateGold standard for absolute structure determinationRequires a single, high-quality crystal; structure may differ from solution conformation
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHigh sensitivity, small sample requirementDoes not provide detailed connectivity information
Infrared (IR) Spectroscopy Presence of functional groupsFast, simple, and inexpensiveProvides limited information on the overall molecular skeleton

Table 2. Comparison of 2D NMR with other common analytical techniques for structural validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key 2D NMR experiments.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1]

    • Pulse Program: cosygpqf

    • Spectral Width: 12 ppm in both dimensions

    • Number of Increments: 256

    • Number of Scans: 8

    • Relaxation Delay: 2.0 s

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[1][2]

    • Pulse Program: hsqcedetgpsisp2.3

    • ¹H Spectral Width: 12 ppm

    • ¹³C Spectral Width: 160 ppm

    • Number of Increments: 256

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[1][2] This is crucial for connecting different parts of the molecule.

    • Pulse Program: hmbcgplpndqf

    • ¹H Spectral Width: 12 ppm

    • ¹³C Spectral Width: 200 ppm

    • Number of Increments: 256

    • Number of Scans: 32

    • Relaxation Delay: 2.0 s

    • Long-range coupling delay optimized for 8 Hz.

Workflow for Structural Validation

The process of validating the structure of this compound using 2D NMR follows a logical progression from initial synthesis to final structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Elucidation A Synthesis of This compound B Purification (e.g., Recrystallization) A->B C ¹H NMR B->C D ¹³C NMR B->D E COSY C->E G HMBC C->G F HSQC D->F D->G H Data Integration & Analysis E->H F->H G->H I Final Structure Confirmation H->I

Figure 1. Workflow for the structural validation of this compound using 2D NMR.

References

Comparative study of the antimicrobial spectrum of different pyrazole acetohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of the Antimicrobial Spectrum of Different Pyrazole Acetohydrazides

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[1][2][3] The incorporation of an acetohydrazide moiety into the pyrazole scaffold can further enhance their biological activity. This guide provides a comparative analysis of the antimicrobial spectrum of various pyrazole acetohydrazide derivatives, supported by experimental data, to assist researchers and drug development professionals in this field.

Comparative Antimicrobial Activity

A study by Verma et al. (2019) investigated the antimicrobial potential of eleven novel (1-phenyl-3-substituted phenyl-1H-pyrazol-4-yl-methylene acetohydrazide) derivatives (compounds 6a-k ) against four bacterial strains (Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis) and two fungal strains (Saccharomyces cerevisiae and Candida albicans).[1][4][5] The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC).

Data Summary

The antimicrobial screening results are summarized in the tables below. The data highlights that compounds 6b , 6c , and 6d exhibited the most significant antimicrobial activity among the synthesized derivatives when compared to standard drugs, ciprofloxacin (for bacteria) and amphotericin-B (for fungi).[1][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Acetohydrazide Derivatives against Bacterial Strains.

CompoundR-groupE. coli (MIC in mg/mL)S. aureus (MIC in mg/mL)P. aeruginosa (MIC in mg/mL)B. subtilis (MIC in mg/mL)
6a -H1.01.02.02.0
6b 4-Br0.250.250.50.5
6c 4-Cl0.1250.1250.250.25
6d 4-F0.06250.06250.1250.125
6e 4-OH2.02.0>2.0>2.0
6f 4-OCH₃1.02.02.02.0
6g 4-CH₃2.01.0>2.02.0
6h 2,4-di-Cl0.50.51.01.0
6i 2-NO₂1.01.02.01.0
6j 3-NO₂1.01.01.02.0
6k 4-NO₂0.50.51.01.0
Ciprofloxacin -0.03120.03120.06250.0625

Data sourced from Verma, A. et al. (2019).[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Acetohydrazide Derivatives against Fungal Strains.

CompoundR-groupS. cerevisiae (MIC in mg/mL)C. albicans (MIC in mg/mL)
6a -H2.0>2.0
6b 4-Br0.50.5
6c 4-Cl0.250.25
6d 4-F0.1250.125
6e 4-OH>2.0>2.0
6f 4-OCH₃2.0>2.0
6g 4-CH₃>2.0>2.0
6h 2,4-di-Cl1.01.0
6i 2-NO₂2.02.0
6j 3-NO₂2.01.0
6k 4-NO₂1.01.0
Amphotericin-B -0.06250.0625

Data sourced from Verma, A. et al. (2019).[1]

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of the synthesized pyrazole acetohydrazide derivatives was significantly influenced by the nature of the substituent on the phenyl ring. The study revealed that the presence of electron-withdrawing groups enhanced the antimicrobial potential.[1][4][5]

Specifically, compound 6d , which has a fluoro group at the para-position of the phenyl ring, demonstrated the highest antimicrobial activity against all tested microbial strains.[1][4][5] The activity of the halogen-substituted derivatives decreased in the order of F > Cl > Br, which correlates with the electronegativity of the halogens.[1] This suggests that the high electronegativity of fluorine in compound 6d plays a crucial role in its potent antimicrobial effects.[1] In contrast, compounds with electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), exhibited weaker antimicrobial activity.[1][6][7]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative study.

Synthesis of Pyrazole Acetohydrazide Derivatives (6a-k)

The synthesis of the target compounds involved a two-step process. First, various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were synthesized. Subsequently, these carbaldehyde derivatives were condensed with acetohydrazide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pyrazole Carbaldehydes cluster_step2 Step 2: Condensation A Substituted Acetophenone Phenylhydrazone C 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde A->C Cyclization B Vilsmeier-Haack Reagent (POCl₃/DMF) B->C E Final Pyrazole Acetohydrazide Derivatives (6a-k) C->E Reflux in Ethanol D Acetohydrazide D->E Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Microbial Culture (Bacteria/Fungi) B Standardized Inoculum (0.5 McFarland) A->B D Agar Plate Inoculation B->D C Test Compound Solutions (Serial Dilutions) F Add Test Compound Dilutions to Wells C->F E Create Wells in Agar D->E E->F G Incubation (37°C, 24h) F->G H Observe for Inhibition of Growth G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

References

Comparative Analysis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Analogs in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of structure-activity relationships (SAR) for analogs of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide reveals significant potential for these compounds as antimicrobial agents. This guide synthesizes findings from multiple studies to provide a comparative analysis of their efficacy, offering insights for researchers and professionals in drug development. The data underscores the influence of various structural modifications on the biological activity of these pyrazole derivatives.

Quantitative SAR Data

The antimicrobial and antifungal activities of various pyrazole acetohydrazide analogs are summarized below. The data highlights how different substituents on the pyrazole and hydrazide moieties impact their inhibitory effects on various microbial strains.

Table 1: Antifungal Activity of Pyrazole Hydrazone Analogs against Candida Species

Compound IDR (Substitution on Phenyl Ring)C. albicans SC5314 MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)C. tropicalis MIC (µg/mL)
1c 3,4,5-trimethoxy161632>32
1d 3,4,5-trimethoxy (different linker)321632>32
1i 4-NO2>3216>32>32
1k 4-Br>3216>3232
1l 4-Cl>3216>3232
Fluconazole -----

Data extracted from a study on pyrazoles with antifungal potential against Candida species.[1]

Table 2: Antimicrobial Activity of Acetohydrazide Pyrazole Derivatives

Compound IDR Group on Phenyl RingS. aureus (Zone of Inhibition, mm)B. subtilis (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)A. niger (Zone of Inhibition, mm)
6b 4-Br141312111514
6c 4-Cl151413121716
6d 4-NO2161514131817
Ciprofloxacin -25272826--
Amphotericin-B -----2220

This table summarizes the antimicrobial screening of various acetohydrazide pyrazole derivatives, indicating that electron-withdrawing groups tend to enhance antimicrobial potential.[2][3]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data and for designing future experiments.

Antifungal Susceptibility Testing (Broth Microdilution Method) [1]

  • Preparation of Fungal Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension of the fungal culture was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compounds: The synthesized compounds and the reference drug (Fluconazole) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay Procedure: The assay was performed in 96-well microtiter plates. The compounds were serially diluted in RPMI 1640 medium. The fungal inoculum was added to each well.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited fungal growth.

Antibacterial and Antifungal Screening (Agar Well Diffusion Method) [3]

  • Preparation of Microbial Cultures: Bacterial strains were grown in Nutrient Broth, and fungal strains were grown in Sabouraud Dextrose Broth.

  • Preparation of Agar Plates: Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) was poured into sterile petri dishes and allowed to solidify.

  • Inoculation: The microbial cultures were uniformly spread over the surface of the agar plates.

  • Well Preparation and Compound Application: Wells of a standard diameter were cut into the agar plates. A fixed volume of the test compound solution (dissolved in a suitable solvent) was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.

Visualizing Structure-Activity Relationships and Workflows

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies, from the initial design and synthesis of analogs to their biological evaluation and the iterative process of optimization.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and Optimization start Lead Compound (2-(4-Bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetohydrazide) design Analog Design (Modification of R groups) start->design synthesis Synthesis of Analogs design->synthesis screening Primary Screening (e.g., Antimicrobial Assays) synthesis->screening quant_assay Quantitative Assays (MIC, IC50 Determination) screening->quant_assay sar_analysis SAR Analysis quant_assay->sar_analysis tox_assay Toxicity Assays tox_assay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->design Iterative Improvement

Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.

Conceptual Signaling Pathway for Antifungal Action

While the precise signaling pathways inhibited by these pyrazole analogs are not fully elucidated in the provided literature, a common target for antifungal agents is the fungal cell membrane and its biosynthetic pathways. The diagram below conceptualizes a potential mechanism of action.

Antifungal_Mechanism cluster_drug Pyrazole Analog cluster_fungus Fungal Cell drug Pyrazole Acetohydrazide Analog enzyme Key Enzyme (e.g., Lanosterol 14α-demethylase) drug->enzyme Inhibition membrane Fungal Cell Membrane disruption Membrane Disruption membrane->disruption ergosterol_pathway Ergosterol Biosynthesis Pathway ergosterol Ergosterol ergosterol_pathway->ergosterol Synthesis enzyme->ergosterol Blocked ergosterol->membrane Incorporation ergosterol->disruption death Fungal Cell Death disruption->death

Caption: Conceptual mechanism of action for pyrazole-based antifungal agents.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected pyrazole-based compounds in the key therapeutic areas of oncology and infectious diseases. The data presented is collated from recent studies to offer researchers, scientists, and drug development professionals a clear overview of the therapeutic potential of this promising chemical scaffold.

Anticancer Efficacy of Pyrazole-Based Compounds

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.[4][5][6]

Quantitative Efficacy Data: Anticancer Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) and, where available, the in vivo antitumor effects of several pyrazole-based compounds.

CompoundCancer Cell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo EfficacyReference
Compound 157 HTC-1161.51Not SpecifiedNot Specified[7]
Compound 158 MCF-77.68Not SpecifiedNot Specified[7]
Compounds 159a MGC-80315.43Not SpecifiedNot Specified[7]
Compounds 159b MGC-80320.54Not SpecifiedNot Specified[7]
Compound 181 HeLa9.05 ± 0.04Not SpecifiedNot Specified[7]
MCF-77.12 ± 0.04
A5496.34 ± 0.06
Indolo–pyrazole 6c SK-MEL-28 (Melanoma)3.46Not SpecifiedNot Specified[8]
HCT-116 (Colon)9.02
Indolo–pyrazole 6aa SK-MEL-28 (Melanoma)6.22Not SpecifiedNot Specified[8]
HCT-116 (Colon)10.79
Pyrazole 5a MCF-7 (Breast)14Not SpecifiedNot Specified[9]
Methoxy derivative 3d MCF-7 (Breast)10Not SpecifiedNot Specified[9]
Methoxy derivative 3e MCF-7 (Breast)12Not SpecifiedNot Specified[9]
Thiazolidinone-pyrazole hybrid 69 Ehrlich ascites carcinoma (EAC)901.3Ehrlich ascites carcinoma modelNot specified[6]
Indole-pyrazole hybrid 33 HCT116, MCF7, HepG2, A549<23.7Not SpecifiedNot Specified[6]
Indole-pyrazole hybrid 34 HCT116, MCF7, HepG2, A549<23.7Not SpecifiedNot Specified[6]

Targeted Signaling Pathway: Tubulin Polymerization Inhibition

Several pyrazole-based compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Cell Cycle Progression cluster_1 Microtubule Dynamics G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase Cytokinesis Cytokinesis M Phase->Cytokinesis Apoptosis Apoptosis M Phase->Apoptosis G2/M Arrest Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Assembly Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Formation Microtubule Depolymerization Microtubule Depolymerization Microtubule Depolymerization->Tubulin Dimers Mitotic Spindle->Microtubule Depolymerization Disassembly Pyrazole Compound Pyrazole Compound Pyrazole Compound->Microtubule Polymerization Inhibition

Inhibition of Tubulin Polymerization by Pyrazole Compounds.

Antibacterial Efficacy of Pyrazole-Based Compounds

The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against various bacterial strains, including resistant ones.[10]

Quantitative Efficacy Data: Antibacterial Pyrazole Derivatives

The table below presents the in vitro minimum inhibitory concentration (MIC) and in vivo efficacy of selected pyrazole-based compounds against pathogenic bacteria.

CompoundBacterial StrainIn Vitro MIC (µg/mL)In Vivo ModelIn Vivo EfficacyReference
Pyrazole-derived oxazolidinone 41 MRSA0.25–2.0MRSA-infected murine modelSignificantly improved survival[10]
Pyrazole-clubbed pyrimidine 5c MRSA521 µMMRSA-induced keratitis in ratsSignificantly reduced infection[11]
P. aeruginosa2085 µM
Imidazo-pyridine substituted pyrazole 18 Gram-negative strains<1Not SpecifiedNot Specified[10]
Thiazolidinone-clubbed pyrazolesE. coli16Not SpecifiedNot Specified[10]

General Experimental Workflow

The evaluation of novel therapeutic compounds typically follows a standardized workflow, progressing from initial in vitro screening to more complex in vivo studies.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Screening Data Analysis 1 Potent? In Vitro Assays->Data Analysis 1 In Vivo Studies In Vivo Studies Data Analysis 1->In Vivo Studies Yes Lead Optimization Lead Optimization Data Analysis 1->Lead Optimization No Data Analysis 2 Efficacious? In Vivo Studies->Data Analysis 2 Data Analysis 2->Lead Optimization No End End Data Analysis 2->End Yes Lead Optimization->Compound Synthesis

Standard Drug Discovery and Development Workflow.

Experimental Protocols

Anticancer In Vitro Cytotoxicity Assay (MTT Assay) [7]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The pyrazole-based compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antibacterial In Vitro Minimum Inhibitory Concentration (MIC) Assay [11]

  • Bacterial Culture: The bacterial strains (e.g., MRSA, E. coli) are grown in a suitable broth medium overnight at 37°C.

  • Compound Preparation: The pyrazole-based compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Animal Models

  • Murine Xenograft Model for Anticancer Efficacy: [8]

    • Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives the pyrazole-based compound via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Monitoring: Tumor volume and body weight are measured regularly.

    • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.

  • MRSA-Induced Keratitis Model for Antibacterial Efficacy: [11]

    • Induction of Keratitis: The corneas of anesthetized rats are scratched and inoculated with a suspension of MRSA.

    • Treatment: After a set period, the infected eyes are treated with a topical formulation of the pyrazole-based compound or a control substance.

    • Evaluation: The severity of the infection is scored at different time points based on clinical signs. At the end of the study, the bacterial load in the cornea can be quantified.

References

Comparing the synthetic efficiency of different routes to pyrazole acetohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of molecular scaffolds is a critical aspect of the discovery pipeline. Pyrazole acetohydrazides are a class of compounds that have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of two prominent synthetic routes to pyrazole acetohydrazides, offering a clear overview of their synthetic efficiency based on experimental data.

Route 1: Multi-Step Synthesis via Pyrazole Acetic Acid Ester

This classical approach involves a three-step sequence starting from a 1,3-dicarbonyl compound. The pyrazole ring is first constructed, followed by N-alkylation to introduce an acetic acid ester group, which is then converted to the desired acetohydrazide.

Route 2: Direct Condensation of Formylpyrazole with Acetohydrazide

A more convergent approach, this route involves the direct condensation of a pre-formed pyrazole-4-carbaldehyde with acetohydrazide. The formylpyrazole can be synthesized via methods such as the Vilsmeier-Haack reaction.

Comparative Analysis of Synthetic Efficiency

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.

ParameterRoute 1: Multi-Step SynthesisRoute 2: Direct Condensation
Starting Materials 1,3-Dicarbonyl (e.g., Acetylacetone), Hydrazine, Ethyl bromoacetate, Hydrazine hydrateSubstituted Hydrazone, Vilsmeier-Haack reagent (POCl₃/DMF), Acetohydrazide
Number of Steps 32 (including formylpyrazole synthesis)
Overall Yield ~62-66% (calculated from individual step yields)67-92%
Total Reaction Time ~21 hours~6 hours
Key Reaction Conditions Step 1: 15°C to reflux; Step 2: Reflux (14h); Step 3: Room Temperature (4h)Step 1 (Vilsmeier-Haack): 60-65°C (4h); Step 2 (Condensation): Reflux (2h)
Purification Multiple purification steps requiredFewer purification steps

Experimental Protocols

Route 1: Multi-Step Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Step 1: Synthesis of 3,5-dimethylpyrazole

To a solution of hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide in a 1 L round-bottomed flask equipped with a stirrer and thermometer, acetylacetone (0.50 mol) is added dropwise while maintaining the temperature at approximately 15°C.[1] The mixture is stirred for an additional hour at 15°C.[1] The product is then extracted with ether, and the solvent is removed under reduced pressure to yield 3,5-dimethylpyrazole.

  • Yield: 77–81%[1]

  • Reaction Time: 1.5 hours

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

A mixture of 3,5-dimethylpyrazole (1 mmol), ethyl bromoacetate (1.2 mmol), and anhydrous potassium carbonate in acetone is refluxed for 14 hours. After completion of the reaction, the mixture is filtered, and the solvent is evaporated to give the crude ester, which can be purified by column chromatography.

  • Yield: Not explicitly reported, but the subsequent step proceeds with high efficiency.

  • Reaction Time: 14 hours

Step 3: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

To a solution of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 mmol) in ethanol, hydrazine hydrate is added, and the mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure to obtain the desired pyrazole acetohydrazide.

  • Yield: While not explicitly stated for this step, the subsequent reaction of this product proceeds with an 82% yield, suggesting high conversion.

  • Reaction Time: 4 hours

Route 2: Direct Condensation Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Acetohydrazone

Step 1: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

N'-(1-phenylethylidene)benzohydrazide (0.004 mol) is added in small portions to a Vilsmeier-Haack reagent (prepared from 10 mL of DMF and 1.1 mL of POCl₃ at 0°C).[2] The reaction mixture is then stirred at 60–65°C for 4 hours.[2] The mixture is poured into ice water and neutralized to precipitate the product, which is then filtered and recrystallized.

  • Yield: Good[2]

  • Reaction Time: 4 hours

Step 2: Condensation with Acetohydrazide

A mixture of the 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and acetohydrazide (0.01 mol) in methanol (30 mL) with 3–4 drops of glacial acetic acid is heated under reflux for 2 hours.[2] Upon cooling, the product precipitates and is collected by filtration, washed with water, dried, and recrystallized.

  • Yield: 67-92% (for various derivatives)

  • Reaction Time: 2 hours

Workflow and Pathway Diagrams

Route1_Workflow A Acetylacetone + Hydrazine Sulfate B 3,5-dimethylpyrazole A->B  NaOH (aq)  15°C, 1.5h  Yield: 77-81% C Ethyl 2-(3,5-dimethyl- 1H-pyrazol-1-yl)acetate B->C  Ethyl bromoacetate,  K2CO3, Acetone  Reflux, 14h D 2-(3,5-dimethyl-1H- pyrazol-1-yl)acetohydrazide C->D  Hydrazine hydrate,  Ethanol  RT, 4h

Caption: Workflow for the multi-step synthesis of pyrazole acetohydrazide (Route 1).

Route2_Workflow A Hydrazone Derivative B Formylpyrazole Intermediate A->B  Vilsmeier-Haack  (POCl3/DMF)  60-65°C, 4h C Pyrazole Acetohydrazide B->C  Acetohydrazide,  Methanol, Acetic Acid (cat.)  Reflux, 2h  Yield: 67-92%

Caption: Workflow for the direct condensation synthesis of pyrazole acetohydrazide (Route 2).

Conclusion

Based on the available data, the direct condensation of a formylpyrazole with acetohydrazide (Route 2) appears to be the more efficient method for the synthesis of pyrazole acetohydrazides. It offers a significantly higher overall yield, a much shorter total reaction time, and involves fewer synthetic steps compared to the multi-step approach (Route 1). The milder conditions and reduced number of purification steps in Route 2 also contribute to its overall attractiveness from a process chemistry perspective. However, the choice of synthetic route will ultimately depend on the availability of starting materials and the specific substitution pattern required for the target pyrazole acetohydrazide. Route 1, while longer, may be more adaptable for certain substitution patterns starting from readily available 1,3-dicarbonyl compounds.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Antibodies to Pyrazole-Containing Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the generation of specific antibodies against small molecules, or haptens, is a critical step in the development of immunoassays and other antibody-based technologies. Pyrazole-containing compounds, a prevalent scaffold in pharmaceuticals and agrochemicals, present a unique challenge due to their structural diversity. This guide provides a comprehensive comparison of the cross-reactivity of antibodies raised against various pyrazole-containing haptens, supported by experimental data and detailed protocols to aid in the design and evaluation of highly specific antibodies.

The specificity of an antibody is paramount for the accuracy and reliability of any immunoassay. When the target is a small molecule like a pyrazole-containing drug or pesticide, the potential for cross-reactivity with structurally similar compounds, including metabolites and other drugs, is a significant concern. This guide delves into the factors influencing antibody cross-reactivity, compares the performance of monoclonal and polyclonal antibodies, and provides practical guidance for researchers in this field.

Performance Comparison: Cross-Reactivity of Anti-Pyrazole Antibodies

The cross-reactivity of an antibody is typically quantified by comparing the concentration of the target analyte that causes 50% inhibition (IC50) of the antibody-antigen reaction to the IC50 values of potentially cross-reacting compounds. The following tables summarize the cross-reactivity profiles of polyclonal and monoclonal antibodies raised against different pyrazole-containing haptens.

Polyclonal Antibody Cross-Reactivity

Polyclonal antibodies, being a heterogeneous mixture of immunoglobulins, recognize multiple epitopes on an antigen. This can sometimes lead to broader cross-reactivity compared to monoclonal antibodies.

Target AnalyteHapten Used for ImmunizationAntibody TypeCross-Reacting CompoundIC50 (ng/mL)Cross-Reactivity (%)
Fipronil Fipronil derivative (Assay 2265)PolyclonalFipronil0.58100
Fipronil-sulfide-96
Fipronil-detrifluoromethylsulfonyl-38
Fipronil-desulfinyl-101
Fipronil Fipronil derivative (Assay 2268)PolyclonalFipronil2.6100
Fipronil-sulfide-39
Fipronil-detrifluoromethylsulfonyl-1.4
Fipronil-desulfinyl-25
Antipyrine 4-succinamidoantipyrinePolyclonalAntipyrine6.8100
Aminopropylon8.580
Sulpyrine35.519.1
Isopropylantipyrine13200.5
Aminopyrine28200.2
Monoclonal Antibody Cross-Reactivity

Monoclonal antibodies are highly specific, recognizing a single epitope. This generally results in lower cross-reactivity, although this is not always the case and depends heavily on the hapten design and the selected hybridoma clone.

Target AnalyteHapten Used for ImmunizationAntibody TypeCross-Reacting CompoundIC50 (ng/mL)Cross-Reactivity (%)
Fipronil Fipronil-sulfone derivativeMonoclonalFipronil5.99100
Fipronil-sulfone->100
Fipronil-sulfide-<10
Fipronil-desulfinyl-<10

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Hapten Synthesis and Immunogen Preparation

The design of the hapten is a critical determinant of antibody specificity. The position of the linker arm used to conjugate the hapten to a carrier protein influences which parts of the molecule are exposed to the immune system.

Example: Synthesis of a Fipronil Hapten for Antibody Production

A common strategy for fipronil involves derivatization at the amino group of the pyrazole ring to introduce a linker with a terminal carboxylic acid for conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

  • Derivatization of Fipronil: React fipronil with a bifunctional linker, such as succinic anhydride, in the presence of a base like triethylamine in an appropriate solvent (e.g., dichloromethane). This reaction introduces a carboxylic acid group at the amino position.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the derivatized hapten is activated to facilitate conjugation to the carrier protein. This is commonly achieved using N-hydroxysuccinimide (NHS) and a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conjugation to Carrier Protein: The activated hapten is then reacted with the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amino groups (primarily from lysine residues) on the surface of the protein react with the activated hapten to form stable amide bonds.

  • Purification and Characterization: The resulting immunogen (hapten-protein conjugate) is purified from unreacted hapten and reagents by dialysis or size-exclusion chromatography. The conjugation ratio (moles of hapten per mole of protein) can be determined using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

Competitive ELISA is a widely used method to determine the specificity and cross-reactivity of antibodies against small molecules.

  • Coating: Microtiter plates are coated with a hapten-protein conjugate (coating antigen), which may be the same as the immunizing hapten (homologous assay) or a different one (heterologous assay) to improve sensitivity. The plates are incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction: A mixture of the antibody (at a predetermined optimal dilution) and either the standard (target analyte) or the potential cross-reacting compound at various concentrations is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated antigen for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's species is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the standard. The IC50 value is determined from this curve. The cross-reactivity of other compounds is calculated as: (IC50 of target analyte / IC50 of cross-reacting compound) x 100%.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the broader context of how pyrazole-containing compounds function and how antibodies against them are developed is crucial. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for antibody development and a relevant signaling pathway targeted by a pyrazole-containing drug.

Antibody_Development_Workflow cluster_0 Hapten & Immunogen Preparation cluster_1 Immunization & Antibody Production cluster_2 Antibody Characterization Hapten Pyrazole Hapten Synthesis Conjugation Conjugation to Carrier Protein (BSA/KLH) Hapten->Conjugation Immunogen Purified Immunogen Conjugation->Immunogen Immunization Animal Immunization (e.g., Rabbit, Mouse) Immunogen->Immunization Serum Antiserum Collection (Polyclonal) Immunization->Serum Hybridoma Hybridoma Production (Monoclonal) Immunization->Hybridoma Purification Antibody Purification Serum->Purification Hybridoma->Purification ELISA ELISA for Titer & Specificity Purification->ELISA CrossReactivity Cross-Reactivity Testing ELISA->CrossReactivity COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole-containing NSAID) Celecoxib->COX2 Inhibition

Performance Benchmark: Novel Pyrazole Inhibitors vs. Established Drugs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted inhibitors that can selectively interfere with oncogenic signaling pathways. Among the promising classes of small molecules, pyrazole derivatives have emerged as a versatile scaffold for designing potent inhibitors against a range of therapeutic targets.[1][2][3] This guide provides a comprehensive performance benchmark of a novel pyrazole-based inhibitor against an established drug, Sorafenib, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, a critical pathway in tumor angiogenesis.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of the novel pyrazole compound, 3i, a 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivative, and the well-established multi-kinase inhibitor, Sorafenib. The data presented encompasses both enzymatic inhibition of the primary target, VEGFR-2, and cellular cytotoxicity against a human prostate cancer cell line (PC-3).

Table 1: In Vitro VEGFR-2 Kinase Inhibition

CompoundTargetIC50 (nM)Source
Novel Pyrazole (Compound 3i) VEGFR-28.93 [4]
Sorafenib (Reference Drug)VEGFR-230[4]

Lower IC50 values indicate greater inhibitory potency.

Table 2: In Vitro Cytotoxicity against PC-3 Human Prostate Cancer Cells

CompoundCell LineIC50 (µM)Source
Novel Pyrazole (Compound 3i) PC-31.24 [4]
Sorafenib (Reference Drug)PC-31.13[4]
Doxorubicin (Reference Drug)PC-30.932[4]

Lower IC50 values indicate greater cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible evaluation of novel inhibitors.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human VEGFR-2. A luminescence-based method is employed to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal corresponds to greater inhibition.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (KDR)

  • Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Kinase Buffer

  • ATP Solution

  • Test Compounds (Novel Pyrazole Inhibitor, Sorafenib)

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit

  • Anhydrous DMSO

  • Dithiothreitol (DTT) (optional)

  • Solid White 96-well Assay Plates

  • Nuclease-free Water

Procedure:

  • Buffer and Master Mix Preparation: Prepare 1x Kinase Buffer by diluting the stock solution with nuclease-free water. A Master Mix containing the kinase substrate and ATP in 1x Kinase Buffer is then prepared.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme Dilution: Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

  • Assay Plate Setup: Add the Master Mix to all wells of a 96-well plate. Subsequently, add the diluted test compounds to the designated wells. Control wells for 100% kinase activity (DMSO vehicle) and a blank (no enzyme) are also included.

  • Kinase Reaction Initiation: Add the diluted VEGFR-2 enzyme to all wells except the blank to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. .

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]

Materials and Reagents:

  • PC-3 Human Prostate Cancer Cell Line

  • Complete Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • MTT Solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)

  • Test Compounds (Novel Pyrazole Inhibitor, Sorafenib, Doxorubicin)

  • 96-well Cell Culture Plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed PC-3 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the compound concentration.[1][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize the VEGFR-2 signaling pathway and the experimental workflows.

VEGFR2_Signaling_Pathway cluster_responses Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 Receptor (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Inhibitor Novel Pyrazole Inhibitor / Sorafenib Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflows cluster_vegfr2 In Vitro VEGFR-2 Kinase Inhibition Assay cluster_mtt In Vitro Cytotoxicity (MTT) Assay v_start Start v1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) v_start->v1 v2 Incubate Kinase Reaction v1->v2 v3 Stop Reaction & Add Detection Reagent v2->v3 v4 Measure Luminescence v3->v4 v5 Calculate IC50 v4->v5 v_end End v5->v_end m_start Start m1 Seed Cancer Cells m_start->m1 m2 Treat with Inhibitors m1->m2 m3 Add MTT Reagent m2->m3 m4 Solubilize Formazan m3->m4 m5 Measure Absorbance m4->m5 m6 Calculate IC50 m5->m6 m_end End m6->m_end

Caption: Experimental workflows for inhibitor evaluation.

References

Comparative Guide to the Synthesis and Bioactivity of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and potential bioactivity of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with alternative pyrazole-based compounds. Due to the limited availability of direct experimental data for the target compound, this guide leverages data from structurally similar molecules to provide a valuable comparative context for researchers.

Synthesis and Reproducibility

The synthesis of this compound can be reliably achieved through a reproducible three-step process. This process involves the initial formation of the pyrazole ring, followed by N-alkylation and subsequent hydrazinolysis. While a specific protocol for this exact molecule is not extensively documented in publicly available literature, the following experimental protocol is based on well-established synthetic methodologies for analogous pyrazole derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

This step follows a modified Knorr pyrazole synthesis followed by bromination.

  • Materials: Acetylacetone, hydrazine hydrate, acetic acid, N-Bromosuccinimide (NBS), silica gel supported sulfuric acid (H₂SO₄/SiO₂).

  • Procedure:

    • To a solution of acetylacetone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.0 eq) dropwise with stirring.

    • Reflux the mixture for 2-3 hours. After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitated 3,5-dimethyl-1H-pyrazole by filtration, wash with water, and dry.

    • For the bromination, grind 3,5-dimethyl-1H-pyrazole (1.0 eq) with N-Bromosuccinimide (1.0 eq) and a catalytic amount of H₂SO₄/SiO₂ in a mortar and pestle at room temperature for 5-10 minutes.

    • Monitor the reaction by TLC. Upon completion, add n-hexane to the mixture and filter to remove the catalyst and succinimide.

    • Evaporate the solvent from the filtrate to yield 4-Bromo-3,5-dimethyl-1H-pyrazole. Purify further by column chromatography if necessary.

Step 2: Synthesis of Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

This step involves the N-alkylation of the pyrazole ring.

  • Materials: 4-Bromo-3,5-dimethyl-1H-pyrazole, ethyl bromoacetate, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 4-Bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ester by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step is a hydrazinolysis of the ester.

  • Materials: Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve the ester from Step 2 (1.0 eq) in ethanol.

    • Add hydrazine hydrate (3.0 eq) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture in an ice bath to induce precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain this compound.

Synthesis Workflow

cluster_0 Step 1: Pyrazole Formation and Bromination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrazinolysis A Acetylacetone + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B Knorr Condensation C 4-Bromo-3,5-dimethyl-1H-pyrazole B->C Bromination (NBS) E Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate C->E K2CO3, Acetone D Ethyl Bromoacetate D->E G This compound E->G F Hydrazine Hydrate F->G

Caption: Synthetic pathway for this compound.

Bioactivity Comparison

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is a significant area of research. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some pyrazole-based compounds against various microbial strains.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives

Compound/DrugS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Analogue A (A pyrazole-1-carbothiohydrazide derivative)62.5125125>1257.8[1]
Analogue B (A 3,5-diaryl-4-bromo-1-substituted pyrazole)--ModerateModerate-[2]
Analogue C (A 3,5-dimethyl azopyrazole derivative)Good-Good--[3]
Ciprofloxacin (Standard Antibiotic)--0.25--[4]
Chloramphenicol (Standard Antibiotic)62.562.562.5125-[1]
Clotrimazole (Standard Antifungal)----2.9[1]

Note: "-" indicates data not available in the cited source. "Good" and "Moderate" indicate qualitative descriptions of activity where quantitative data was not provided.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Derivatives

Compound/DrugMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)Reference
Analogue D (A pyrazole derivative with a 4-bromophenyl group)5.89.88.0-[5]
Analogue E (A 3-(4-bromophenyl) pyrazole derivative)--Potent-[5]
Analogue F (A pyrazole-1-carbothioamide derivative)-PotentPotent16.02[5]
Doxorubicin (Standard Drug)----[5]

Note: "-" indicates data not available in the cited source. "Potent" indicates significant activity was reported without a specific IC50 value.

Potential Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antimicrobial activity of some heterocyclic compounds, including pyrazole derivatives, is the inhibition of bacterial DNA gyrase. This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.

cluster_pathway Proposed Antimicrobial Mechanism of Action Compound Pyrazole Derivative (e.g., this compound) DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication (Essential for) Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Inhibition of DNA gyrase by pyrazole derivatives as a proposed antimicrobial mechanism.

Conclusion

This guide provides a framework for the synthesis and potential biological evaluation of this compound. While direct experimental data for this specific compound is limited, the comparative analysis with structurally related pyrazole derivatives suggests that it may possess noteworthy antimicrobial and anticancer properties. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its biological activities. Researchers are encouraged to use this guide as a starting point for their own experimental validation and exploration of this and similar pyrazole-based compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. The compound 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, due to its chemical structure incorporating both a brominated pyrazole and a hydrazide functional group, necessitates a meticulous disposal protocol. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring compliance with standard safety regulations for hazardous chemical waste.

Hazard Profile and Precautionary Measures
Core Principles of Chemical Waste Management

The foundational principle for the disposal of any laboratory chemical is to adhere to federal, state, and local regulations.[4] This involves accurate identification, segregation, and disposal through an approved hazardous waste management program.[4] Never dispose of this chemical down the drain or in regular trash.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the approved methodology for the collection and disposal of this compound waste, designed to mitigate risks and ensure regulatory compliance.

Experimental Protocol: Chemical Waste Collection and Disposal
  • Waste Segregation: It is critical to not mix waste containing this compound with other chemical waste streams, particularly non-halogenated waste.[1][7] This prevents dangerous reactions and ensures proper disposal routing.[4][8]

  • Container Selection:

    • Solid Waste: Collect pure compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated solid hazardous waste container.[1] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6][8]

    • Liquid Waste: For solutions containing the compound, use a dedicated, leak-proof container labeled for "Halogenated Organic Waste".[1][7] The original chemical container is often a suitable choice for waste storage.[6] Ensure at least one inch of headroom to allow for expansion.[8]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste".[4] The label must also include the full chemical name, "this compound," and a clear indication of its hazards.[4] Note the date when waste accumulation begins.[4]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[8][9]

    • The SAA should be inspected weekly for any signs of leakage.[8]

    • Ensure that incompatible chemicals are not stored in close proximity within the SAA.[8]

  • Arranging for Disposal:

    • Once the waste container is full or when the experiment is complete, arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9]

    • Do not transport hazardous waste yourself.[6]

Quantitative Data Summary

No specific quantitative data for this compound regarding disposal parameters is available. In the absence of such data, all waste containing this compound should be treated as hazardous.

Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste (Solid or Liquid) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, pure compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid container_solid Select Designated 'Halogenated Solid Waste' Container solid_waste->container_solid container_liquid Select Designated 'Halogenated Liquid Waste' Container liquid_waste->container_liquid labeling Label Container: 'Hazardous Waste' Full Chemical Name Date container_solid->labeling container_liquid->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Pickup by EH&S or Licensed Contractor storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar compounds, including brominated pyrazoles and hydrazide derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant hazards.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for mitigating potential risks.

Hazard Assessment and Engineering Controls

Based on analogous compounds, this compound is presumed to be a hazardous substance. Potential hazards include skin and eye irritation, respiratory tract irritation, and potential toxicity associated with hydrazide compounds.[1][2][3]

Primary Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound in solid form or in solution must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be equipped with adequate general ventilation.[1][4]

  • Designated Area: The workspace where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[1][4]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Material/Standard Specification
Hands Chemical-resistant glovesNitrile or NeopreneInspect gloves for integrity before each use. Dispose of contaminated gloves immediately following established procedures.[2][3][5]
Eyes/Face Safety goggles and face shieldANSI Z87.1-compliantMust be worn at all times when handling the compound to protect against splashes and airborne particles.[3][5]
Body Flame-resistant lab coat100% cotton or other flame-resistant materialA fully fastened lab coat should be worn over personal clothing.[2][5]
Respiratory NIOSH-approved respiratorN95 or higherRecommended when handling the powder outside of a fume hood or if dust generation is unavoidable. A full respiratory protection program should be implemented if respirators are required.[1][6]
Feet Closed-toe shoesLeather or other chemical-resistant materialShoes must fully cover the feet.

Operational and Disposal Plans

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound.

prep Preparation - Verify fume hood certification - Don appropriate PPE weigh Weighing - Tare balance in fume hood - Carefully weigh the compound prep->weigh Proceed to dissolve Dissolution - Add solvent to the compound - Ensure complete dissolution weigh->dissolve Transfer to reaction Reaction Setup - Transfer solution to reaction vessel - Proceed with experiment dissolve->reaction Use in cleanup Work Area Decontamination - Wipe down surfaces with appropriate solvent - Dispose of cleaning materials as hazardous waste reaction->cleanup After experiment disposal Waste Disposal - Segregate solid and liquid waste - Dispose of in labeled, sealed containers cleanup->disposal Segregate waste for

Safe Handling Workflow for this compound
Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.

  • Weighing: To prevent inhalation of airborne particles, conduct all weighing of the solid compound inside a chemical fume hood. Use a dedicated spatula and weighing paper.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to minimize dust generation. Ensure the container is appropriately labeled.

  • Spill Response: In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material and place in a sealed container. For large spills, evacuate the laboratory and contact the institutional safety office.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all cleaning materials as hazardous waste.

Disposal Plan:
  • Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and reaction byproducts, must be collected in designated, sealed, and clearly labeled hazardous waste containers.

  • Container Labeling: Waste containers must be labeled with the full chemical name and associated hazards.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific disposal procedures. Do not pour any waste down the drain.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.